2-Hexyl-5-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5312-82-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-hexyl-5-methylfuran |
InChI |
InChI=1S/C11H18O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
JDZXFYUVTMSRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(O1)C |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis of 2-Hexyl-5-methylfuran: A Technical Overview of Potential Pathways
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Strategies
The construction of 2-hexyl-5-methylfuran can be approached through two primary strategies: the functionalization of a pre-existing furan ring or the formation of the furan ring from acyclic precursors with the desired substitution pattern already in place. This guide will focus on the former, which generally offers more accessible starting materials and versatile reaction pathways.
The key synthetic disconnections for this compound suggest several promising approaches:
-
Friedel-Crafts Acylation followed by Reduction: A classic and reliable method for introducing alkyl chains to aromatic systems.
-
Grignard Reaction with a Furan Aldehyde: A powerful carbon-carbon bond-forming reaction.
-
Wittig Reaction and Subsequent Hydrogenation: A versatile method for olefination followed by saturation.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck): Modern and highly efficient methods for carbon-carbon bond formation.
Below, we delve into the theoretical and practical considerations of these potential pathways.
Pathway 1: Friedel-Crafts Acylation and Reduction
This two-step sequence is a robust and well-established method for the alkylation of furans.
Step 1: Friedel-Crafts Acylation
The introduction of a hexanoyl group onto the 2-position of 2-methylfuran is the initial step. This is typically achieved by reacting 2-methylfuran with a hexanoylating agent in the presence of a Lewis acid catalyst.
Step 2: Reduction of the Acyl Group
The resulting 2-hexanoyl-5-methylfuran can then be reduced to the target this compound. Common methods for this transformation include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions.
Quantitative Data for Friedel-Crafts Acylation and Reduction
| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reactants | 2-Methylfuran, Hexanoyl Chloride | 2-Hexanoyl-5-methylfuran, Zn(Hg), HCl | 2-Hexanoyl-5-methylfuran, N2H4, KOH |
| Catalyst/Reagent | AlCl3, SnCl4, or other Lewis acids | - | - |
| Solvent | Dichloromethane, Carbon disulfide | Toluene, Ethanol | Diethylene glycol |
| Temperature | 0 - 25 °C | Reflux | 180 - 200 °C |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | 3 - 12 hours |
| Typical Yield | 70 - 90% | 50 - 80% | 60 - 90% |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation: To a cooled (0 °C) solution of 2-methylfuran and a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), hexanoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC). The reaction is then quenched with ice-water and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
General Procedure for Wolff-Kishner Reduction: A mixture of 2-hexanoyl-5-methylfuran, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol) is heated to reflux. Water and excess hydrazine are removed by distillation. The reaction mixture is then heated at a higher temperature (typically 180-200 °C) for several hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the product.
Pathway 2: Grignard Reaction
This approach involves the addition of a hexyl nucleophile to the electrophilic carbonyl carbon of 5-methylfurfural.
The resulting secondary alcohol can then be converted to the final product through dehydration to an alkene followed by hydrogenation, or via direct hydrogenolysis of the alcohol.
Quantitative Data for Grignard Reaction Pathway
| Parameter | Grignard Reaction | Dehydration | Hydrogenation |
| Reactants | 5-Methylfurfural, Hexylmagnesium Bromide | 1-(5-Methylfuran-2-yl)hexan-1-ol | 2-(Hex-1-en-1-yl)-5-methylfuran |
| Catalyst/Reagent | - | Acid catalyst (e.g., p-TsOH) | Pd/C, PtO2 |
| Solvent | Anhydrous THF, Diethyl ether | Toluene, Benzene | Ethanol, Ethyl acetate |
| Temperature | 0 °C to reflux | Reflux | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 8 hours | 2 - 12 hours |
| Typical Yield | 80 - 95% | 70 - 90% | >95% |
Experimental Protocols
General Procedure for Grignard Reaction: To a solution of 5-methylfurfural in an anhydrous ether solvent, a solution of hexylmagnesium bromide is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an ether solvent, and the combined organic layers are washed, dried, and concentrated to yield the alcohol.
Pathway 3: Wittig Reaction and Hydrogenation
The Wittig reaction provides a powerful tool for the formation of a carbon-carbon double bond, which can then be saturated.
Quantitative Data for Wittig Reaction Pathway
| Parameter | Wittig Reaction | Catalytic Hydrogenation |
| Reactants | 5-Methylfurfural, Hexyltriphenylphosphonium bromide | 2-(Hex-1-en-1-yl)-5-methylfuran, H2 |
| Catalyst/Reagent | n-BuLi, NaH, or other strong base | Pd/C, PtO2, Raney Ni |
| Solvent | Anhydrous THF, DMSO | Ethanol, Methanol, Ethyl acetate |
| Temperature | -78 °C to room temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% | >95% |
Experimental Protocols
General Procedure for Wittig Reaction: To a suspension of hexyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of 5-methylfurfural is then added, and the reaction mixture is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified.
Pathway 4: Palladium-Catalyzed Cross-Coupling
Modern cross-coupling reactions offer highly efficient and selective methods for forming the desired C-C bond.
Suzuki Coupling
The Suzuki coupling involves the reaction of a boronic acid or ester with an organic halide in the presence of a palladium catalyst and a base.
Heck Coupling
The Heck coupling reaction couples an unsaturated halide with an alkene. In this case, 2-bromo-5-methylfuran could be coupled with 1-hexene, followed by hydrogenation of the resulting double bond.
Quantitative Data for Cross-Coupling Reactions
| Parameter | Suzuki Coupling | Heck Coupling |
| Reactants | 2-Bromo-5-methylfuran, Hexylboronic acid | 2-Bromo-5-methylfuran, 1-Hexene |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Pd(OAc)2, PdCl2 |
| Base | K2CO3, Cs2CO3, Na2CO3 | Et3N, K2CO3 |
| Solvent | Toluene, Dioxane, DMF/Water | DMF, Acetonitrile |
| Temperature | 80 - 120 °C | 80 - 140 °C |
| Reaction Time | 4 - 24 hours | 6 - 24 hours |
| Typical Yield | 70 - 95% | 60 - 85% |
Conclusion
The synthesis of this compound can be achieved through several effective and well-precedented synthetic strategies. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available. The Friedel-Crafts acylation followed by reduction and the Grignard reaction pathways represent robust, traditional approaches. The Wittig reaction and palladium-catalyzed cross-coupling reactions offer more modern and often milder alternatives with high selectivity. This guide provides a foundational framework for researchers to develop a tailored and efficient synthesis of this valuable furan derivative. Further optimization of reaction conditions for each specific step will be crucial for achieving high yields and purity of the final product.
Physical properties of 2-Hexyl-5-methylfuran (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-5-methylfuran is a substituted furan derivative with potential applications in various fields, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex organic molecules. An understanding of its fundamental physical properties is crucial for its application in research and development, particularly in process design, purification, and formulation. This technical guide provides a summary of the available data on the boiling point and density of this compound, details standard experimental protocols for their determination, and presents a relevant synthetic pathway.
Physical Properties of this compound
Data Presentation
| Physical Property | Value | Source/Method |
| Boiling Point | Estimated: ~191-192 °C | Based on the boiling point of the structurally similar compound 2-hexyl furan. |
| Density | Data not available | No reliable experimental or predicted data could be found in the searched literature and databases. |
Note: The provided boiling point is an estimation and should be used with caution. For applications requiring high precision, experimental determination is strongly recommended.
Experimental Protocols
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are recommended.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is immersed in a heating bath.
-
The bath is heated slowly and steadily.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.
Materials:
-
Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium.
-
The volume of the pycnometer is precisely determined by weighing it with the distilled water of a known temperature and density.
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The filled pycnometer is brought to the same temperature in the water bath as the water was.
-
The pycnometer filled with the sample is weighed.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
Synthesis of 2-Alkyl-5-methylfurans: The Paal-Knorr Furan Synthesis
A common and effective method for the synthesis of substituted furans like this compound is the Paal-Knorr furan synthesis. This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of a 2-alkyl-5-methylfuran via the Paal-Knorr synthesis.
Caption: General workflow for the Paal-Knorr synthesis of this compound.
This guide provides a foundational understanding of the physical properties of this compound. For precise and critical applications, it is imperative that these properties are determined through rigorous experimental validation.
The Furan Scaffold: A Versatile Platform for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel furan-based therapeutics.
Anticancer Activity of Furan Derivatives
Furan-containing molecules have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] The mechanisms underlying their antitumor effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4][5]
A notable mechanism of action for some furan derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[4] Furthermore, certain furan derivatives have been shown to modulate critical cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in cancer.[2][5] Some benzofuran derivatives have also been identified as inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6]
Below is a summary of the in vitro cytotoxic activity of selected furan derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [4] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [4] |
| Compound 7g | A549 (Lung) | 27.7 (µg/ml) | [7] |
| Compound 7g | HepG2 (Liver) | 26.6 (µg/ml) | [7] |
| Compound 1 | HeLa (Cervical) | 0.08 | [5] |
| Compound 24 | HeLa (Cervical) | 1.25 | [5] |
| Compound 24 | SW620 (Colorectal) | 5.31 | [5] |
| Compound 3a | HCT-116 (Colon) | 1.3 | [8] |
| Compound 3b | HCT-116 (Colon) | 7.3 | [8] |
| Compound 3c | HCT-116 (Colon) | 3.9 | [8] |
| Compound 9 | SQ20B (Head and Neck) | 0.46 | [6] |
| Compound 4c | KYSE70 (Esophageal) | 0.655 (µg/mL) | [1] |
| Compound 4c | KYSE150 (Esophageal) | 0.655 (µg/mL) | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Furan derivatives to be tested (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan derivatives in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Antimicrobial Activity of Furan Derivatives
Furan derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9] The antimicrobial action of these compounds is often attributed to their ability to inhibit microbial growth and interfere with essential enzymatic processes.[10][11] For instance, some furan fatty acids have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[10]
The following table summarizes the minimum inhibitory concentration (MIC) values of representative furan derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Nitrofuran Derivatives | H. capsulatum | 0.48 | [5] |
| Nitrofuran Derivatives | P. brasiliensis | 0.48 | [5] |
| Nitrofuran Derivatives | Trichophyton rubrum | 0.98 | [5] |
| Nitrofuran Derivatives | T. mentagrophytes | 0.98 | [5] |
| Nitrofuran Derivatives | Candida species | 3.9 | [5] |
| Nitrofuran Derivatives | Cryptococcus neoformans | 3.9 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12][13][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Furan derivatives to be tested (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10^8 CFU/mL for bacteria.[15] Dilute this suspension to achieve the final desired inoculum concentration (typically 5 × 10^5 CFU/mL) in the test wells.[13]
-
Serial Dilution: Prepare a two-fold serial dilution of the furan derivative in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.[14]
Anti-inflammatory Activity of Furan Derivatives
Furan derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent activity in various in vitro and in vivo models.[10][16][17] The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[10][18]
Natural furan derivatives have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[10][11][18] They can also suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[10]
The table below presents the in vitro anti-inflammatory activity of some furan derivatives.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| H1 | Inhibition of Albumin Denaturation | 114.31 | [19] |
| H2 | Inhibition of Albumin Denaturation | 118.94 | [19] |
| H3 | Inhibition of Albumin Denaturation | 150.99 | [19] |
| H4 | Inhibition of Albumin Denaturation | 121.72 | [19] |
| H1 | Antitryptic Activity | 85.33 | [19] |
| H2 | Antitryptic Activity | 60.21 | [19] |
| H3 | Antitryptic Activity | 75.46 | [19] |
| H4 | Antitryptic Activity | 62.23 | [19] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major target for anti-inflammatory drugs. The COX inhibitory activity of furan derivatives can be assessed using commercially available kits or by measuring the production of prostaglandins.[20][21][22][23][24]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Furan derivatives to be tested (dissolved in DMSO)
-
Known COX inhibitors (e.g., indomethacin, celecoxib) for positive controls
-
EIA buffer, reagents, and plates for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the reaction buffer.
-
Inhibitor Pre-incubation: In a reaction tube or well, add the reaction buffer, heme, and the COX enzyme. Then, add the furan derivative at various concentrations and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[20]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a short period (e.g., 2 minutes at 37°C).[21]
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as hydrochloric acid.
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each reaction using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Antiviral Activity of Furan Derivatives
Certain furan derivatives have been identified as possessing antiviral properties, with activity reported against viruses such as influenza virus.[25][26] The development of novel antiviral agents is of critical importance, and the furan scaffold represents a promising starting point for the design of such molecules.
The following table shows the antiviral activity of selected furan-containing compounds against influenza A virus.
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| 3c | Influenza A/H3N2 | ~1 | [25] |
| 3d | Influenza A/H3N2 | ~1 | [25] |
Experimental Protocol: Anti-influenza Virus Microneutralization Assay
The microneutralization assay is a standard method for determining the ability of a compound to inhibit the infectivity of a virus in cell culture.[27][28][29][30]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM) and infection medium (e.g., DMEM with TPCK-trypsin)
-
Furan derivatives to be tested
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Compound and Virus Incubation: Prepare serial dilutions of the furan derivative. In a separate plate, mix the diluted compounds with a standardized amount of influenza virus (e.g., 100 TCID50). Incubate this mixture for 1-2 hours at 37°C to allow the compound to neutralize the virus.
-
Infection of Cells: After incubation, transfer the compound-virus mixture to the confluent MDCK cell monolayers.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Assessment of Viral Cytopathic Effect (CPE): After the incubation period, observe the cells under a microscope for the presence of viral CPE (e.g., cell rounding, detachment). The endpoint is the highest dilution of the compound that completely inhibits CPE in 50% of the wells.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%. This can be determined by various methods, including visual scoring of CPE or by quantifying viral protein expression (e.g., via ELISA or hemagglutination assay).[27][31]
Conclusion
The furan scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The examples provided in this technical guide highlight the potential of furan-containing compounds as leads for the development of novel anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The detailed experimental protocols and workflow diagrams are intended to facilitate the screening and evaluation of new furan derivatives in a research and drug development setting. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective therapeutics.
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ijabbr.com [ijabbr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. COX Inhibition Assay. [bio-protocol.org]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of a Neutralization Assay for Influenza Virus Using an Endpoint Assessment Based on Quantitative Reverse-Transcription PCR | PLOS One [journals.plos.org]
- 29. Sequencing-based Neutralization Assay for Influenza A Virus [protocols.io]
- 30. Influenza Virus Titration, Antigenic Characterization, and Serological Methods for Antibody Detection | Springer Nature Experiments [experiments.springernature.com]
- 31. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Hexyl-5-methylfuran: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyl-5-methylfuran is a furan derivative that has garnered interest in the fields of flavor chemistry and potentially in biological applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, natural occurrence, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its known, albeit limited, biological activities. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of furan derivatives.
Introduction
Furan and its derivatives are a class of heterocyclic organic compounds that are found in a variety of natural and synthetic sources. They are significant components of food aromas and essential oils and have been investigated for a range of biological activities. This compound, with its alkyl substitutions on the furan ring, possesses distinct chemical and physical properties that contribute to its characteristic aroma and potential bioactivity. This guide delves into the scientific literature to compile a detailed account of this specific furan derivative.
Discovery and History
The first documented synthesis of this compound appears in a 1991 publication in The Journal of Organic Chemistry. The synthesis was part of a broader study on the selective reduction of carboxylic acids. While the primary focus of the paper was not the synthesis of this specific molecule, its preparation was reported as part of the experimental section.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O | |
| Molecular Weight | 166.26 g/mol | |
| CAS Number | 5312-82-3 | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis
First Reported Synthesis
The initial synthesis of this compound was achieved through the reduction of a corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Scheme: A general reaction scheme for the reduction of a carboxylic acid to an alcohol, which is a key step in the likely synthesis of the hydrocarbon, is presented. The specific precursor for this compound would be 5-hexyl-2-furoic acid.
-
Reagents and Conditions: The reduction is typically carried out using sodium borohydride and iodine in tetrahydrofuran (THF).
-
Procedure:
-
A solution of the carboxylic acid (e.g., 5-hexyl-2-furoic acid) in THF is slowly added to a suspension of sodium borohydride in THF at room temperature.
-
The mixture is stirred until the evolution of gas ceases.
-
A solution of iodine in THF is then added slowly.
-
The reaction mixture is stirred for an additional hour.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The product is extracted with ether, washed with sodium hydroxide and brine, and dried over magnesium sulfate.
-
The solvent is evaporated to yield the alcohol, which can be further purified by distillation or column chromatography.
-
-
Conversion to Alkane: The resulting furfuryl alcohol would then be converted to the alkylfuran, this compound, likely through a subsequent deoxygenation step, although the specific details for this final conversion are not provided in the initial cited literature.
Logical Flow of Synthesis:
Natural Occurrence
While the initial discovery was through chemical synthesis, there is evidence to suggest that this compound may occur naturally. A related compound, 2-hexyl-5-methyl-3(2H)-furanone, has been identified as a volatile component of onion bulbs. The analysis of volatile compounds in heated vegetable oils has also revealed the presence of various furan derivatives, suggesting that this compound could be formed during the heating of foods containing appropriate precursors like fatty acids and sugars. However, a definitive isolation and identification of this compound from a natural source has not been explicitly reported in the reviewed literature.
Analytical Characterization
The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol:
-
Sample Preparation: For analysis of food or environmental samples, headspace solid-phase microextraction (HS-SPME) is a common technique to extract and concentrate volatile furan derivatives.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating alkylfurans.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. An example program would be an initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Data is typically acquired in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification.
-
GC-MS Analysis Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) |
| Methyl Protons (C5-CH₃) | ~2.2-2.4 |
| Methylene Protons (C2-CH₂-C₅H₁₁) | ~2.5-2.7 |
| Furan Ring Protons (H3, H4) | ~5.8-6.2 |
| Hexyl Chain Protons | ~0.8-1.7 |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~155-160 |
| C5 | ~148-152 |
| C3, C4 | ~105-110 |
| Methyl Carbon (C5-CH₃) | ~13-15 |
| Hexyl Chain Carbons | ~14-32 |
Biological Activity
The biological activities of this compound have not been extensively studied. However, research on other furan derivatives provides some insights into its potential effects.
Cytotoxicity
Studies on various furan derivatives have shown a range of cytotoxic activities against different cancer cell lines. The specific cytotoxicity of this compound has not been reported, but it is an area that warrants further investigation, given the activity of related compounds.
Antioxidant Activity
Furan derivatives have been investigated for their antioxidant properties. The furan ring can act as a scavenger of free radicals. The antioxidant capacity of this compound has not been specifically determined, but it is plausible that it could exhibit some level of antioxidant activity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could be employed to evaluate this property.
Potential Antioxidant Mechanism:
Conclusion
This compound is a furan derivative with a documented synthetic route dating back to 1991. While its presence in natural sources is plausible, further research is needed for definitive confirmation. The analytical methods for its characterization are well-established for related compounds and can be readily adapted. The biological activities of this compound remain largely unexplored, presenting an opportunity for future research, particularly in the areas of cytotoxicity and antioxidant potential. This guide provides a solid foundation for scientists and researchers interested in further investigating this intriguing molecule.
Methodological & Application
Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of 2-Hexyl-5-methylfuran
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the qualitative and quantitative analysis of 2-Hexyl-5-methylfuran using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on this compound is limited, this document provides a robust starting protocol adapted from established methods for furan and its alkyl derivatives in various matrices.
Introduction
This compound is a volatile organic compound belonging to the furan family. Furan and its derivatives are often formed in thermally processed foods and can be of interest in flavor and fragrance chemistry as well as in safety assessments due to the potential carcinogenicity of some furan compounds.[1][2][3] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from a sample's headspace prior to chromatographic analysis.[4][5] This method minimizes matrix interference and allows for the concentration of analytes, leading to lower detection limits.[2][3]
This document outlines the principles of HS-SPME for this compound, provides a detailed experimental protocol, and presents expected analytical performance based on data from related furan compounds.
Principle of HS-SPME
HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.
Experimental Protocol
This protocol is a general guideline and should be optimized for the specific sample matrix and analytical instrumentation.
Materials and Reagents
-
SPME Fiber Assembly: A fiber coated with a suitable stationary phase. For furan and its derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for volatile compounds.[3][6]
-
Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, Rxi-624Sil MS).[1][2]
-
Reagents: Sodium chloride (NaCl), ultrapure water, and a standard of this compound for calibration. An internal standard, such as a deuterated furan analog (e.g., furan-d4), is recommended for accurate quantification.[4][6]
Sample Preparation
-
Weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial. The exact amount will depend on the expected concentration of the analyte and the sample matrix.[6]
-
For aqueous samples, add a known amount of NaCl (e.g., to saturation) to the vial. This increases the ionic strength of the solution, promoting the partitioning of volatile organic compounds into the headspace.[6]
-
If using an internal standard for quantification, spike the sample with a known concentration of the standard.
-
Immediately seal the vial with a PTFE/silicone septum and a screw cap.
HS-SPME Procedure
-
Place the sealed vial in a heating block or autosampler set to the desired extraction temperature (e.g., 30-60°C).[3][6]
-
Allow the sample to equilibrate at this temperature for a set period (e.g., 10-15 minutes) with agitation to facilitate the release of volatiles into the headspace.[2][6]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-45 minutes) while maintaining the temperature and agitation.[6][7] The optimal time should be determined experimentally.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
GC-MS Analysis
-
Injector: Set the injector temperature to a value sufficient for thermal desorption (e.g., 250-280°C) and operate in splitless mode to maximize sensitivity.[1]
-
Desorption: Extend the SPME fiber into the hot injector for a set time (e.g., 1-5 minutes) to ensure complete desorption of the analytes.[1][8]
-
GC Separation: Utilize a temperature program suitable for separating this compound from other volatile components. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, and then ramp up to a final temperature of 200-250°C.[1]
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis and identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2] The characteristic ions for this compound should be determined by analyzing a pure standard.
Quantitative Data Summary
| Parameter | Furan & Alkylfurans | Reference |
| Limit of Detection (LOD) | 0.001 - 70 pg/g (sample dependent) | [2][4][6] |
| Limit of Quantification (LOQ) | 0.003 - 250 pg/g (sample dependent) | [2][4][6] |
| Linearity (R²) | > 0.99 | [7] |
| Repeatability (RSD%) | < 10% | [4][7] |
| Recovery | 67 - 117% | [6][7] |
Diagrams
HS-SPME Experimental Workflow
Caption: HS-SPME workflow for this compound analysis.
Logical Relationship of HS-SPME Parameters
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
Application Notes and Protocols for the Quantification of 2-Hexyl-5-methylfuran in Complex Matrices
Introduction
2-Hexyl-5-methylfuran is a volatile organic compound that may be present in various complex matrices, including food products and biological samples. Its quantification is essential for quality control, safety assessment, and research in food science and drug development. These application notes provide detailed protocols for the quantification of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted, sensitive, and robust analytical technique for volatile and semi-volatile compounds. The following protocols are adapted from established methods for the analysis of other alkylfurans in complex matrices.[1][2][3][4][5]
I. Quantitative Data Summary
Table 1: Method Validation Parameters for Alkylfuran Analysis in Food Matrices
| Parameter | Baby Food (Fruit-Based) | Cereals | Coffee (Soluble) |
| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg | 200 µg/kg |
| Recovery | 80 - 110% | 80 - 110% | 80 - 110% |
| Repeatability (RSDr) | < 16% at 50 µg/kg | < 16% at 50 µg/kg | < 7.4% at 10 mg/kg |
| Intermediate Reproducibility (RSDiR) | < 22% | < 22% | < 16% |
| Expanded Uncertainty (U) | < 50% | < 50% | < 50% |
| Data adapted from methods for furan and other alkylfurans.[1][2][5] |
Table 2: GC-MS Parameters for Alkylfuran Analysis
| Parameter | Setting |
| Column | Equity-1 (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 0.7 mL/min |
| Oven Program | 40°C (hold 5 min), ramp 20°C/min to 200°C, ramp 100°C/min to 250°C (hold 2 min) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Parameters are based on established methods for similar analytes and may require optimization for this compound.[2][3] |
II. Experimental Protocols
A. Protocol 1: Quantification of this compound in Food Matrices (e.g., Cereals, Baby Food)
This protocol details the use of Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): this compound-d3 (or a suitable labeled analog)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the labeled internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution in ultrapure water.
3. Sample Preparation
-
Weigh 1.0 g (± 0.05 g) of homogenized solid sample (e.g., cereal) or 5.0 g of a liquid/semi-solid sample (e.g., fruit puree) into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution to the vial.
-
Add a defined amount of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL IS solution).
-
Immediately cap the vial tightly.
4. HS-SPME Procedure
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 35°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 15 minutes at 35°C.
-
Retract the fiber and inject it into the GC inlet for thermal desorption.
5. GC-MS Analysis
-
Use the parameters outlined in Table 2. The specific ions for this compound and its labeled internal standard will need to be determined by analyzing the pure standard.
6. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
B. Protocol 2: Quantification of this compound in Biological Matrices (e.g., Plasma, Urine)
This protocol provides a general framework. Method development and validation are critical for biological matrices due to their complexity.
1. Materials and Reagents
-
Same as Protocol 1.
-
Biological matrix (e.g., plasma, urine) from a control source for matrix-matched calibration.
2. Standard Solution Preparation
-
Prepare stock and working standard solutions as described in Protocol 1.
-
Prepare matrix-matched calibrators by spiking known concentrations of this compound and the internal standard into the control biological matrix.
3. Sample Preparation
-
Thaw biological samples (if frozen) to room temperature.
-
Pipette 1 mL of the sample (e.g., plasma) into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution.
-
Spike with the internal standard.
-
Immediately cap the vial.
4. HS-SPME and GC-MS Analysis
-
Follow the procedures described in Protocol 1 (steps 4 and 5). Optimization of incubation time and temperature may be required depending on the matrix.
5. Quantification
-
Use the matrix-matched calibration curve to quantify this compound in the unknown samples.
III. Visualizations
Experimental Workflow for Quantification of this compound
Caption: HS-SPME-GC-MS workflow for this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. restek.com [restek.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hexyl-5-methylfuran as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Hexyl-5-methylfuran is a volatile organic compound belonging to the furan family.[1] Furan derivatives are significant contributors to the aroma of a wide variety of thermally processed foods, formed primarily through the Maillard reaction and degradation of carbohydrates.[2][3] These compounds are associated with a range of desirable flavor notes, including caramel, sweet, fruity, nutty, and meaty.[2] this compound, with its specific alkyl substitution, possesses a unique aroma profile that makes it a candidate for use as a flavoring agent in various food and beverage applications.[1] Its longer hexyl chain and methyl group influence its volatility and organoleptic properties.[1]
Sensory Profile
Direct and specific sensory data for this compound is not extensively documented in publicly available literature. However, based on the general characteristics of alkylated furans, its flavor profile can be extrapolated to likely include the following notes:
-
Fruity: Many furan derivatives contribute to fruity aroma profiles.[2]
-
Green: The hexyl group may impart waxy, green, or fatty nuances.
-
Nutty/Caramel: Common characteristics of furan compounds resulting from heat processing.[2]
-
Savory/Meaty: Some furans are known to contribute to meaty and savory flavors.[2]
It is crucial to perform sensory analysis to determine the precise flavor profile and odor detection threshold of this compound for its intended application.
Recommended Applications
Given its likely sensory profile, this compound may be a suitable flavoring agent in a variety of food products. The following table provides potential applications and suggested starting concentrations for evaluation. These levels are based on typical usage levels of other alkylated furan flavoring agents and should be optimized for each specific food matrix.
| Food Category | Suggested Starting Concentration (ppm) | Potential Contribution |
| Baked Goods | 0.5 - 5.0 | Enhances nutty, toasted, and caramel notes. |
| Processed Meats | 0.2 - 2.0 | Contributes to savory, roasted, and meaty notes. |
| Soups and Sauces | 0.1 - 1.5 | Adds depth and complexity to the overall flavor profile. |
| Snack Foods | 1.0 - 7.0 | Provides savory and toasted notes in extruded snacks and crackers. |
| Beverages (Non-alcoholic) | 0.1 - 0.5 | Can add subtle fruity or caramel notes. |
Stability and Regulatory Status
Furans are known to be volatile and can be susceptible to degradation under certain conditions. Stability testing in the final food matrix is recommended to ensure the flavor profile is maintained throughout the product's shelf life.
The regulatory status of this compound as a flavoring agent should be verified with the relevant authorities, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), before commercial use. While some furan derivatives are approved as flavoring agents, others are monitored as process contaminants.[3]
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol [1] |
| Appearance | Colorless to pale yellow liquid (estimated) |
| Boiling Point | 211.00 to 212.00 °C @ 760.00 mm Hg (estimated)[4] |
| Solubility | Soluble in alcohol; Insoluble in water[4] |
| CAS Number | 5312-82-3[1] |
Sensory Thresholds of Analogous Furan Compounds
The following table presents odor and flavor detection thresholds for related furan compounds to provide a reference for the potential potency of this compound. Thresholds are highly dependent on the matrix in which they are evaluated.
| Compound | FEMA No. | Odor Threshold (ppb in water) | Flavor Threshold (ppb in water) |
| 2-Methylfuran | 4179 | Not available | Not available |
| 2-Acetyl-5-methylfuran | 3609 | Not available | Not available |
| 2-Methyl-5-(methylthio)furan | 3366 | Not available | Not available |
Experimental Protocols
Sensory Evaluation: Triangle Test Protocol
Objective: To determine if a perceptible sensory difference exists between two product formulations, for example, a control product and a product containing this compound.[4][5]
Materials:
-
Control product.
-
Test product with this compound at a specified concentration.
-
Identical sample cups, coded with random 3-digit numbers.
-
Palate cleansers (e.g., unsalted crackers, filtered water).
-
Sensory booths or a quiet, odor-free environment.
-
A panel of 20-40 trained sensory assessors.[5]
Procedure:
-
Prepare the control and test products.
-
For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.[1][5]
-
The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across the panelists.[1]
-
Instruct panelists to evaluate the samples from left to right.[1]
-
Ask panelists to identify the "odd" or "different" sample.[6]
-
Panelists should cleanse their palate with water and crackers between samples.[6]
-
Record the responses from each panelist.
Data Analysis:
-
The number of correct identifications is counted.
-
Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests, or by using a chi-square test.[1] The null hypothesis is that there is no perceptible difference between the samples.[1]
Sensory Evaluation: Quantitative Descriptive Analysis (QDA) Protocol
Objective: To identify and quantify the specific sensory attributes of this compound in a food product.[3][7]
Materials:
-
Products containing varying concentrations of this compound.
-
Reference standards for various flavor attributes (e.g., specific fruits for "fruity," toasted nuts for "nutty").
-
A panel of 8-12 highly trained sensory assessors.
-
Sensory evaluation software or ballots with intensity scales (e.g., 15-point scale).
-
Sensory booths.
Procedure:
-
Lexicon Development: In initial sessions, the panel leader and panelists collaboratively develop a list of descriptive terms (a lexicon) that characterize the sensory attributes of the product with and without this compound.
-
Training: Panelists are trained to use the lexicon and intensity scales consistently, using the reference standards to anchor their ratings.
-
Evaluation:
-
Coded samples are presented to the panelists in a randomized order.
-
Panelists individually rate the intensity of each attribute for each sample.
-
-
Data Collection and Analysis:
-
The intensity ratings are collected.
-
Data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between samples.
-
Results can be visualized using spider plots or other graphical representations.
-
Chemical Analysis: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the concentration of this compound in a food matrix.[8][9]
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Appropriate GC column (e.g., DB-5ms, HP-5ms).
-
Helium carrier gas.
-
Headspace autosampler or Solid Phase Microextraction (SPME) device.
-
Certified standard of this compound.
-
Internal standard (e.g., deuterated furan analog).
-
Volumetric flasks and pipettes.
-
Food matrix to be analyzed.
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
For headspace analysis, a known amount of the homogenized sample is placed in a headspace vial with a salting-out agent (e.g., NaCl) and the internal standard.
-
For SPME, the fiber is exposed to the headspace of the sample or directly immersed in a liquid sample.
-
-
GC-MS Analysis:
-
Injection: The volatile compounds from the headspace or SPME fiber are introduced into the GC inlet.
-
Separation: The compounds are separated based on their boiling points and polarity on the GC column using a specific temperature program.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the fragments are detected.[8]
-
-
Quantification:
-
A calibration curve is generated using known concentrations of the this compound standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.
-
Visualizations
Caption: Workflow for Sensory Evaluation of a New Flavoring Agent.
Caption: Workflow for GC-MS Quantification of a Volatile Flavor Compound.
References
- 1. Buy this compound | 5312-82-3 [smolecule.com]
- 2. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. 2-hexyl-5-methyl furan, 5312-82-3 [thegoodscentscompany.com]
- 5. 2-hexyl-5-methyl-3(2H)-furanone, 33922-66-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-3-one | CAS#:33922-66-6 | Chemsrc [chemsrc.com]
Application Notes: Furan Derivatives in Fragrance Formulations
Introduction to 2-Hexyl-5-methylfuran
This compound is a furan derivative with the molecular formula C11H18O.[1] While the synthesis and chemical properties of this compound are documented, it is important for researchers and fragrance developers to note that industry resources explicitly state that this compound is "not for fragrance use".[2] Therefore, specific application notes and protocols for its inclusion in fragrance formulations are not available.
This document will instead provide a broader overview of the use of other furan derivatives in the fragrance industry, including their olfactory profiles and general synthetic approaches. This information is intended to serve as a guide for researchers interested in the potential of this class of compounds in fragrance creation.
Furan Derivatives in the Fragrance Industry
Furan derivatives are a class of heterocyclic organic compounds that can offer a range of interesting and powerful aromas.[3][4] The furan ring itself can impart stability and contributes to the overall scent profile.[3] The diverse olfactory characteristics of furan derivatives make them valuable components in creating complex and unique fragrance accords.
Olfactory Profile of Fragrant Furan Derivatives
The scent profile of furan derivatives can vary significantly based on their specific chemical structures. Some examples of furan derivatives and their associated aromas include:
| Compound | Olfactory Description |
| 2-Acetyl-5-methylfuran | Nutty, hay-like, with notes of caramel, chocolate, hazelnut, and coffee.[5] |
| Methyl Dihydrofuran Thiol | Possesses a potent, sulfurous aroma.[3] |
| 1,1-(5-methylfurfuryl)-ethane | Citrus-flower fragrance.[6] |
| Acylfurans | Can range from fruity to floral-fruity with notes of rose and geranium.[6] |
General Synthesis Protocol for Novel Furan-Based Fragrance Compounds
The following is a generalized protocol for the synthesis of new fragrance compounds starting from 2-methylfuran, based on methodologies described in the scientific literature.[6][7] This protocol is intended for experienced laboratory personnel.
Materials and Equipment
-
2-Methylfuran
-
Selected aldehyde or ketone
-
Sodium borohydride (NaBH4)
-
Sodium hydroxide (NaOH) solution
-
Methanol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Thin-layer chromatography (TLC) equipment
Experimental Procedure: Reduction of an Aldehyde
This procedure outlines the synthesis of a furan alcohol, which often possesses a floral fragrance.[7]
-
Dissolution: Dissolve the selected aldehyde (0.45 mol) in methanol (200 cm³) with continuous stirring.
-
Reduction: Prepare a solution of NaBH4 (4g) in 10% NaOH (80 cm³) and add it dropwise to the aldehyde solution while cooling the reaction mixture.
-
Reaction: Stir the reaction medium for one hour at 40-50°C.
-
Solvent Removal: Evaporate the majority of the methanol using a rotary evaporator.
-
Extraction: Add water (50 cm³) to the residue, leading to phase separation. Extract the aqueous phase with toluene (2 x 50 cm³).
-
Washing: Wash the combined toluene extracts until a neutral pH is achieved.
-
Drying and Concentration: Dry the toluene solution over anhydrous MgSO4 and then evaporate the toluene.
-
Purification: Distill the crude product under vacuum to obtain the purified furan alcohol.
Monitoring and Characterization
-
Reaction Progress: Monitor the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., 9:1 hexane-acetone).[6][7]
-
Structural Analysis: Characterize the final product using spectroscopic methods such as IR and 1H-NMR to confirm its structure.[7]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of new furan-based fragrance compounds.
Caption: Workflow for the synthesis and analysis of a new furan-based fragrance compound.
Caption: General workflow for the formulation and performance testing of a new fragrance ingredient.
Conclusion
While this compound is not utilized as a fragrance ingredient, the broader family of furan derivatives presents a rich area for research and development in the fragrance industry. The synthesis of novel furan-based compounds can lead to the discovery of unique and desirable aromas. The protocols and workflows provided here offer a foundational approach for researchers to explore the synthesis and evaluation of new furan derivatives for potential application in fragrance formulations. It is crucial to conduct thorough safety and toxicological assessments for any new compound being considered for use in consumer products.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-hexyl-5-methyl furan, 5312-82-3 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-Hexyl-5-methylfuran: A Potential Volatile Biomarker for Disease Detection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Volatile organic compounds (VOCs) are increasingly being investigated as non-invasive biomarkers for the early detection and monitoring of various diseases. These carbon-based chemicals are present in exhaled breath, urine, and other biological fluids, and their profiles can change in response to pathological processes such as cancer and metabolic disorders. Among the diverse range of VOCs, furan derivatives have garnered attention due to their potential links to disease states. This document focuses on 2-Hexyl-5-methylfuran, a substituted furan, as a potential biomarker and provides detailed protocols for its detection and analysis. While direct evidence linking this compound to specific diseases is currently limited, this application note will also cover related and more extensively studied furan derivatives, such as 2-methylfuran, to provide a broader context for research in this area.
Data Presentation: Quantitative Analysis of Furan Derivatives in Biological Samples
While specific quantitative data for this compound in disease is not yet widely available in published literature, data for related furan compounds, such as 2-methylfuran and other alkylfurans, have been reported. The following tables summarize the concentrations of these compounds found in the urine of healthy individuals and levels of various furan derivatives in different food matrices, which can serve as a reference for baseline and exposure levels.
Table 1: Concentration of Selected Furan Derivatives in Urine of Healthy Volunteers [1]
| Compound | Median Concentration (nmol L⁻¹) | Median Concentration (nmol mmol⁻¹ creatinine) | Limit of Detection (LOD) (nmol L⁻¹) |
| Furan | 1.0 | - | 1.0 |
| 2-Methylfuran | - | - | - |
| 3-Methylfuran | - | - | - |
Note: Specific quantitative data for 2-methylfuran and 3-methylfuran were not provided in the referenced study, though they were identified.
Table 2: Levels of Furan and Alkylfurans in Various Food Matrices [2]
| Compound | Matrix | Mean Concentration (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Furan | Baby Food (Fruit-based) | - | 5 |
| 2-Methylfuran | Baby Food (Fruit-based) | - | 5 |
| 3-Methylfuran | Baby Food (Fruit-based) | - | 5 |
| 2,5-Dimethylfuran | Baby Food (Fruit-based) | - | 5 |
| 2-Ethylfuran | Baby Food (Fruit-based) | - | 5 |
| 2-Pentylfuran | Baby Food (Fruit-based) | - | 5 |
| Furan | Coffee | - | 200 |
| 2-Methylfuran | Coffee | - | 200 |
| 3-Methylfuran | Coffee | - | 200 |
| 2,5-Dimethylfuran | Coffee | - | 200 |
| 2-Ethylfuran | Coffee | - | 200 |
| 2-Pentylfuran | Coffee | - | 200 |
Note: The table indicates the LOQs for various furans in different food matrices as established in the study. Mean concentrations were not consistently reported across all matrices and compounds in the provided source.
Experimental Protocols
The detection and quantification of volatile furan derivatives in biological samples typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Analysis of Volatile Organic Compounds (VOCs) in Urine by HS-SPME-GC-MS
This protocol is adapted from methodologies described for the analysis of VOCs in urine.[3][4][5]
1. Materials and Reagents:
- 20 mL headspace vials with PTFE/Silicone septa and screw caps
- Sodium chloride (NaCl)
- Internal standard (e.g., d4-furan or other isotopically labeled furan derivative)
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- GC-MS system with a suitable capillary column (e.g., DB-VRX)
2. Sample Preparation:
- Collect first-morning mid-stream urine samples in sterile containers.
- If not analyzed immediately, store samples at -80°C.
- Prior to analysis, thaw urine samples at room temperature.
- Centrifuge the urine sample at 1500 x g for 10 minutes to remove particulate matter.
- Transfer 10 mL of the urine supernatant to a 20 mL headspace vial.
- Add 3.6 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- Spike the sample with an appropriate internal standard.
- Immediately cap the vial securely.
3. HS-SPME Procedure:
- Place the vial in an autosampler or a heating block.
- Incubate the vial at 45°C for 30 minutes with agitation to allow for equilibration of the VOCs between the liquid and headspace phases.
- Expose the SPME fiber to the headspace of the vial for 45 minutes at 45°C with continued agitation to extract the VOCs.
4. GC-MS Analysis:
- Immediately after extraction, desorb the SPME fiber in the GC injection port at a temperature of 250°C for 1 minute in splitless mode.
- GC Conditions (example):
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Conditions (example):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
5. Data Analysis:
- Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention times with those of analytical standards.
- Quantify the target analytes by integrating the peak areas and comparing them to the internal standard.
Protocol 2: Analysis of Volatile Organic Compounds in Exhaled Breath by GC-MS
This protocol provides a general workflow for the collection and analysis of VOCs from exhaled breath.
1. Materials:
- Inert breath collection bags (e.g., Tedlar® bags) or thermal desorption tubes.
- GC-MS system.
2. Breath Sample Collection:
- Ensure the subject has been fasting for at least 8 hours and has avoided smoking and exposure to strong odors.
- Have the subject inhale ambient air to total lung capacity and exhale slowly and completely into the collection device.
- Collect the end-tidal breath, which is enriched with endogenous VOCs.
- If using thermal desorption tubes, a controlled volume of breath is drawn through the tube containing a sorbent material.
3. Sample Analysis (using Thermal Desorption):
- Place the thermal desorption tube in a thermal desorber unit connected to the GC-MS.
- The tube is heated to release the trapped VOCs, which are then cryofocused at the head of the GC column.
- The cryotrap is rapidly heated to inject the VOCs onto the GC column for separation and subsequent detection by MS.
- GC-MS conditions will be similar to those described in Protocol 1, but may need to be optimized for the specific analytes of interest in breath.
Signaling Pathways and Visualization
Furan derivatives have been reported to exert biological effects by modulating key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Some furan derivatives have been shown to inhibit this pathway, leading to cytotoxic effects in cancer cells.
Caption: Furan derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways. Furan derivatives have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anti-cancer effects.[6]
Caption: Furan derivatives can modulate the MAPK signaling pathway, affecting cellular responses like inflammation.
Experimental Workflow for Biomarker Discovery
The process of identifying and validating a novel biomarker like this compound involves a multi-step workflow.
Caption: A typical workflow for the discovery and validation of volatile organic compound biomarkers.
Conclusion and Future Directions
While this compound itself has not been extensively studied as a disease biomarker, the broader class of furan derivatives shows promise in this area. The provided protocols for the analysis of VOCs in urine and breath can be adapted for the targeted analysis of this compound and other related compounds. Further research is needed to establish a definitive link between this compound and specific diseases, to quantify its levels in large patient cohorts, and to elucidate the precise molecular mechanisms by which it may influence disease-related signaling pathways. The methodologies and information presented here provide a foundation for researchers to pursue these investigations.
References
- 1. Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry (GC-SRI-TOF-MS) coupled with head-space solid-phase microextraction (HS-SPME) - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of 2-Hexyl-5-methylfuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse library of 2-hexyl-5-methylfuran derivatives and detailed protocols for their subsequent biological screening. The protocols are intended to be a starting point for the exploration of this promising class of heterocyclic compounds for potential therapeutic applications.
Introduction
Furan-containing compounds represent a significant class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The this compound scaffold, with its combination of lipophilic and aromatic features, offers a versatile platform for the development of novel bioactive molecules. This document outlines synthetic strategies to generate a library of derivatives from this core structure and provides standardized protocols for evaluating their biological potential.
Synthesis of this compound Derivatives
A variety of chemical transformations can be employed to synthesize a diverse library of this compound derivatives. The following protocols describe the synthesis of key intermediates and subsequent derivatization reactions.
Protocol 1: Synthesis of 2-Acetyl-5-hexylfuran (Intermediate)
This protocol describes the acylation of 2-hexylfuran to produce the key intermediate, 2-acetyl-5-hexylfuran, which can be used in subsequent reactions to generate chalcones and other derivatives.
Materials:
-
2-Hexylfuran
-
Acetic anhydride
-
Phosphoric acid (85%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 2-hexylfuran (1 equivalent) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 equivalents).
-
Slowly add phosphoric acid (0.3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 2-acetyl-5-hexylfuran.
Protocol 2: Synthesis of Furan-Containing Chalcones
This protocol details the Claisen-Schmidt condensation of 2-acetyl-5-hexylfuran with various aromatic aldehydes to produce a series of furan-containing chalcones.[4][5]
Materials:
-
2-Acetyl-5-hexylfuran (from Protocol 1)
-
Substituted aromatic aldehydes
-
Ethanol
-
Potassium hydroxide (KOH) solution (40% in water)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-5-hexylfuran (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add a 40% aqueous solution of potassium hydroxide (2 equivalents) with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 3: Synthesis of Furan-Containing Pyrazoles
This protocol describes the cyclization of furan-containing chalcones with hydrazine hydrate to yield pyrazole derivatives.[6][7]
Materials:
-
Furan-containing chalcone (from Protocol 2)
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the furan-containing chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude pyrazole from a suitable solvent to obtain the pure product.
Protocol 4: Synthesis of Furan-Containing Imines (Schiff Bases)
This protocol outlines the condensation reaction between a formylated this compound and various primary amines to form imine derivatives. The required 2-formyl-5-hexylfuran can be synthesized via a Vilsmeier-Haack reaction on 2-hexylfuran.[8][9]
Materials:
-
2-Formyl-5-hexylfuran
-
Substituted primary amines
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve 2-formyl-5-hexylfuran (1 equivalent) and a substituted primary amine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The imine product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Biological Screening Protocols
The following are standardized protocols for the preliminary biological evaluation of the synthesized this compound derivatives.
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.[10][11]
Materials:
-
Synthesized furan derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a standardized inoculum of each microbial strain (approximately 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well.
-
Include a positive control (medium with inoculum and standard drug) and a negative control (medium with inoculum and DMSO without compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 6: Anti-inflammatory Activity Screening (COX-1/COX-2 Inhibition Assay)
This protocol evaluates the in vitro inhibitory activity of the synthesized compounds against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][9][12]
Materials:
-
Synthesized furan derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Non-selective COX inhibitor (e.g., Indomethacin) and selective COX-2 inhibitor (e.g., Celecoxib) as positive controls
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves the incubation of the enzyme with the test compound and arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically.
-
Prepare a range of concentrations for each test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Run assays for both COX-1 and COX-2 enzymes to determine the selectivity of the inhibitors.
-
Calculate the IC50 values from the dose-response curves.
Protocol 7: Antioxidant Activity Screening (DPPH and ABTS Radical Scavenging Assays)
These protocols measure the free radical scavenging capacity of the synthesized compounds, a key indicator of antioxidant activity.[8][13][14]
DPPH Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the synthesized compounds in methanol.
-
In a 96-well plate, add the test compound solutions to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with methanol to obtain a specific absorbance at 734 nm.
-
Prepare various concentrations of the synthesized compounds.
-
Add the test compound solutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Use Trolox as a standard.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 values.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Derivative 1 | 128 | 256 | >512 | >512 | 256 | >512 |
| Derivative 2 | 64 | 128 | 256 | 512 | 128 | 256 |
| Derivative 3 | >512 | >512 | >512 | >512 | >512 | >512 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 2 | 8 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 in µM)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | 15.2 | 2.5 | 6.08 |
| Derivative 2 | >100 | 12.8 | >7.8 |
| Derivative 3 | 5.6 | 8.9 | 0.63 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
Table 3: Antioxidant Activity of this compound Derivatives (IC50 in µg/mL)
| Compound ID | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Derivative 1 | 25.4 | 15.8 |
| Derivative 2 | 42.1 | 30.5 |
| Derivative 3 | >100 | >100 |
| Ascorbic Acid | 5.2 | 3.1 |
| Trolox | 8.7 | 6.5 |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize the synthesis workflows and potential biological mechanisms of action.
Caption: Synthetic routes to this compound derivatives.
Caption: Putative anti-inflammatory mechanism via MAPK/NF-κB inhibition.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Hexyl-5-methylfuran from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hexyl-5-methylfuran is a volatile organic compound that has been identified in the essential oil of some plant species, notably in Allium species such as the white onion (Allium cepa L.). This furan derivative contributes to the complex aroma profile of these plants and may be of interest for its potential biological activities. These application notes provide detailed protocols for the extraction and analysis of this compound from plant material, primarily focusing on onion bulbs as a known source. The protocols described below are intended for research and development purposes.
Data Presentation
The following table summarizes the quantitative data found for the extraction of this compound from white onion essential oil.
| Extraction Method | Plant Material | Compound | Relative Percentage (%) | Analytical Method | Reference |
| Hydrodistillation | White Onion (Allium cepa L.) Bulbs | 3(2H)-furanone, 2-hexyl-5-methyl | 0.40 | GC-MS | [1] |
Experimental Protocols
Two primary methods are presented for the extraction and analysis of this compound from plant material: a solvent-based extraction method (Hydrodistillation) and a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for analysis of volatile compounds.
Protocol 1: Hydrodistillation for the Extraction of Essential Oil
This protocol is based on the method described for the extraction of essential oil from white onion bulbs, where this compound has been identified.[1]
1. Plant Material Preparation:
-
Obtain fresh white onion bulbs (Allium cepa L.).
-
Thoroughly wash the bulbs to remove any soil and debris.
-
Finely chop the onion bulbs into small pieces to increase the surface area for efficient extraction.
2. Hydrodistillation Procedure:
-
Place a known quantity of the chopped onion material into a round-bottom flask of a Clevenger-type apparatus.
-
Add distilled water to the flask, ensuring the plant material is completely submerged. The ratio of plant material to water should be optimized, but a common starting point is 1:10 (w/v).
-
The extraction is carried out for a period of 5 hours, starting from the point the first drop of distillate is collected.[1]
-
Heat the flask to boiling. The steam and volatile compounds will rise, condense in the condenser, and be collected in the burette.
-
The essential oil, being less dense than water, will float on top of the aqueous layer.
-
After the extraction is complete, carefully separate the essential oil from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
3. GC-MS Analysis of the Essential Oil:
-
Dilute a small aliquot of the essential oil in a suitable solvent (e.g., ethyl acetate).[1]
-
Inject the diluted sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (example):
-
Column: HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) at a controlled rate to separate the different volatile compounds.
-
Injector Temperature: Typically 250°C.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to detect a wide range of compounds.
-
Ion Source Temperature: Typically 230°C.
-
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
This protocol is a general method adapted from various studies on the analysis of volatile compounds in onions and is suitable for rapid screening and quantification of this compound.
1. Plant Material Preparation:
-
Prepare fresh plant material as described in Protocol 1, step 1.
-
Weigh a precise amount of the homogenized plant material (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended for the extraction of a broad range of volatile and semi-volatile compounds.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) under agitation to adsorb the volatile compounds.
-
Desorption: After extraction, retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column. Desorption is typically carried out at a high temperature (e.g., 250°C) for a few minutes.
3. GC-MS Analysis:
-
The GC-MS analysis is performed as described in Protocol 1, step 3. The instrumental conditions should be optimized for the specific analytes of interest.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
References
High-performance liquid chromatography (HPLC) method for 2-Hexyl-5-methylfuran
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hexyl-5-methylfuran is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantification of this compound, a furan derivative with applications as a flavoring agent and potential pharmacological properties.[1]
Introduction
This compound is an organic compound characterized by a furan ring substituted with a hexyl and a methyl group.[1] Its volatile nature contributes to its use in the food and fragrance industries.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of furan derivatives. This application note details a reverse-phase HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1. The selection of a C18 column is based on its wide applicability for the separation of non-polar to moderately polar compounds. The mobile phase composition and gradient are optimized to ensure adequate retention and separation of this compound from potential matrix interferences.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B in 10 min, hold at 95% B for 2 min, return to 60% B in 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation: The sample preparation protocol may vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter is generally sufficient. For solid or semi-solid matrices, an extraction step using a suitable organic solvent may be necessary, followed by filtration.
Method Validation Parameters
The following parameters should be evaluated to ensure the method is fit for its intended purpose. The data presented in Table 2 are typical expected values for a method of this nature.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Retention Time (RT) | Approximately 7.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
Protocol
5.1. Preparation of Mobile Phase
-
Prepare Mobile Phase A by filling a suitable container with HPLC-grade water.
-
Prepare Mobile Phase B by filling a suitable container with HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
5.2. Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
-
Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water).
5.3. Sample Preparation
-
For liquid samples, accurately dilute a known volume of the sample with the initial mobile phase to bring the concentration of this compound within the calibration range.
-
For solid samples, accurately weigh a representative portion of the sample and extract with a suitable volume of acetonitrile. Sonicate for 15 minutes and then centrifuge.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
5.4. HPLC Analysis
-
Set up the HPLC system according to the conditions in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically to monitor system suitability.
5.5. Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Apply the appropriate dilution factors to calculate the final concentration in the original sample.
Conclusion
The described reverse-phase HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizes common HPLC instrumentation, and can be validated to ensure high-quality data for research and quality control applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hexyl-5-methylfuran Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-hexyl-5-methylfuran. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most frequently cited and effective laboratory-scale synthesis of this compound involves a two-step, one-pot procedure:
-
Lithiation of 2-methylfuran: This is achieved by deprotonating 2-methylfuran at the C5 position using a strong organolithium base, most commonly n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Alkylation with a hexyl halide: The resulting 5-lithio-2-methylfuran is then reacted with a hexyl halide, such as 1-bromohexane, to introduce the hexyl group at the C5 position.
This method is favored for its high regioselectivity and generally good yields when performed under optimal conditions.
Q2: What are the main factors influencing the yield of this compound in the lithiation-alkylation reaction?
A2: Several critical factors can significantly impact the final yield:
-
Reaction Temperature: Maintaining a low temperature during the lithiation step is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Water and Air Sensitivity: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Quality of Reagents: The purity and concentration of the n-BuLi solution are critical. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.
-
Addition Rate: Slow, dropwise addition of n-BuLi and the alkylating agent helps to control the reaction exotherm and minimize side reactions.
-
Solvent: Anhydrous THF is the most common solvent and is generally effective.
Q3: Are there alternative methods for the synthesis of this compound?
A3: While the lithiation-alkylation route is the most established, other methods have been explored for the alkylation of furans, though they may present their own challenges:
-
Friedel-Crafts Alkylation: This method involves the reaction of 2-methylfuran with a hexylating agent (e.g., 1-hexene or a hexyl halide) in the presence of a Lewis acid catalyst. However, Friedel-Crafts reactions on furans can suffer from low yields, lack of regioselectivity, and the formation of polymeric byproducts.
-
Palladium-Catalyzed C-H Alkylation: Recent advances have shown the potential for direct C-H alkylation of furans using palladium catalysts and alkyl iodides.[1] This method can offer good functional group tolerance but may require specialized catalysts and ligands.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the lithiation-alkylation pathway.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Presence of water or oxygen in the reaction. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened, high-quality reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Degraded n-butyllithium reagent. | The concentration of commercially available n-BuLi can decrease over time. Titrate the n-BuLi solution prior to the reaction to determine its active concentration and adjust the volume accordingly. |
| Incorrect reaction temperature. | Maintain a temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of n-BuLi. Allowing the temperature to rise prematurely can lead to decomposition of the lithiated furan. |
| Inefficient stirring. | Ensure vigorous stirring throughout the reaction to promote mixing of the reagents, especially during the addition of n-BuLi and the alkylating agent. |
Problem 2: Formation of significant side products, such as 2-butyl-5-methylfuran and octane.
| Possible Cause | Troubleshooting Step |
| Lithium-halogen exchange. | This side reaction can occur between n-BuLi and the alkyl bromide, leading to the formation of butyllithium and the subsequent formation of undesired byproducts.[2] To minimize this, add the 1-bromohexane slowly at a low temperature after the initial lithiation of 2-methylfuran is complete. Using 1-iodohexane may be a better alternative as the lithium-iodine exchange is generally faster than the competing side reactions. |
| Wurtz-type coupling. | The reaction of the alkyl halide with unreacted n-BuLi or the lithiated furan can lead to coupling products. Ensure slow addition of the alkyl halide to a well-stirred solution to maintain a low concentration of the electrophile. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Similar boiling points of product and byproducts. | Byproducts such as octane and unreacted starting materials can have boiling points close to that of this compound, making purification by distillation challenging. |
| Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation. | |
| Column Chromatography: Silica gel chromatography can be an effective method for separating the desired product from nonpolar byproducts and more polar impurities. A nonpolar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is recommended. |
Experimental Protocols
Proposed Synthesis of this compound via Lithiation-Alkylation
This protocol is based on analogous procedures for the synthesis of other 2-alkylfurans. Optimization may be required to achieve the highest possible yield.
Materials:
-
2-Methylfuran (freshly distilled)
-
n-Butyllithium (solution in hexanes, concentration determined by titration)
-
1-Bromohexane (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of inert gas, add freshly distilled 2-methylfuran to the flask, followed by anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 1-2 hours to ensure complete lithiation.
-
Slowly add freshly distilled 1-bromohexane dropwise via the dropping funnel, again maintaining the temperature below -70 °C.
-
After the addition of 1-bromohexane, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 2-Alkyl-5-methylfurans (Illustrative Data based on Analogous Reactions)
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Temperature | -78 °C | -40 °C | 0 °C | Lower temperatures generally lead to higher yields by minimizing side reactions. |
| n-BuLi (equivalents) | 1.1 | 1.5 | 2.0 | A slight excess of n-BuLi is necessary to ensure complete lithiation, but a large excess can lead to more side products. |
| Reaction Time (Alkylation) | 2 hours | 8 hours | 24 hours | Longer reaction times can improve conversion but may also increase the formation of byproducts. |
| Alkyl Halide | 1-Bromohexane | 1-Iodohexane | 1-Chlorohexane | Iodoalkanes are generally more reactive in this type of alkylation. Chloroalkanes are less reactive. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Optimizing GC-MS Resolution for Furan Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatography-mass spectrometry (GC-MS) resolution of 2-Hexyl-5-methylfuran and related isomers.
Troubleshooting Guide: Enhancing Resolution of this compound Isomers
Poor resolution of co-eluting isomers is a common challenge in GC-MS analysis. This guide provides a systematic approach to troubleshoot and improve the separation of this compound isomers.
Question: My GC-MS analysis shows poor resolution between the isomers of this compound. What steps can I take to improve their separation?
Answer:
Improving the resolution of closely eluting isomers like those of this compound requires a systematic optimization of your GC-MS method. The key is to manipulate the chromatographic conditions to enhance the differential partitioning of the isomers between the stationary and mobile phases.
Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor GC-MS resolution of isomers.
Detailed Troubleshooting Steps:
-
GC Column Selection: The choice of the GC column is the most critical factor for separating isomers.
-
Polarity: For furan derivatives, which are moderately polar, a mid-polarity to high-polarity column is often required. If you are using a non-polar column (e.g., DB-1, HP-5ms), consider switching to a column with a different stationary phase.
-
Column Dimensions:
-
Length: A longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can significantly improve resolution.
-
Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm or 0.25 mm) provides higher efficiency and better resolution.
-
Film Thickness: A thicker film can increase retention time and may improve the separation of volatile isomers.
-
-
-
Temperature Program Optimization: The temperature program directly influences the elution of compounds.
-
Initial Temperature: A lower initial oven temperature can enhance the separation of early-eluting isomers.
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) allows for more interaction between the analytes and the stationary phase, often leading to better resolution.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium) affects chromatographic efficiency.
-
Optimal Flow Rate: Ensure your flow rate is set to the optimal linear velocity for your column dimensions and carrier gas. Deviating from the optimum can lead to band broadening and decreased resolution.
-
-
Injection Technique: The way the sample is introduced onto the column can impact peak shape and resolution.
-
Split vs. Splitless Injection: For trace analysis, splitless injection is common. However, a high split ratio can result in sharper, narrower peaks, which may improve the resolution of closely eluting compounds.
-
Injection Volume: A smaller injection volume can prevent column overloading and peak tailing, which can mask poor resolution.
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for separating furan isomers?
A1: The ideal column depends on the specific isomers. However, for moderately polar compounds like this compound, a mid- to high-polarity column is generally recommended. Columns with a polyethylene glycol (PEG) stationary phase, often referred to as "WAX" columns (e.g., DB-WAX, HP-INNOWax), are a good starting point due to their ability to separate compounds based on polarity. For more complex separations, a column with a cyano-functionalized stationary phase might also be effective.
Q2: How does the temperature program affect the resolution of isomers?
A2: The temperature program controls the elution of compounds from the GC column. A slow temperature ramp allows more time for the isomers to interact with the stationary phase, leading to better separation. A lower initial temperature can also improve the resolution of early-eluting isomers by focusing them at the head of the column before the temperature ramp begins.
Q3: Can the mass spectrometer settings influence the apparent resolution?
A3: While the MS does not affect the chromatographic separation, its settings can influence how well you can distinguish between co-eluting isomers.
-
Scan Speed: A faster scan speed is necessary to accurately define narrow chromatographic peaks. If the scan speed is too slow, you may not acquire enough data points across the peak to deconvolute closely eluting isomers.
-
Selected Ion Monitoring (SIM): If the isomers have unique fragment ions in their mass spectra, using SIM mode can help to selectively detect and quantify each isomer, even if they are not perfectly separated chromatographically.
Q4: What are some common pitfalls when developing a method for isomer separation?
A4:
-
Using a Non-Polar Column: The most common mistake is using a standard non-polar column (like a 5% phenyl-methylpolysiloxane) and expecting good resolution of polar isomers.
-
Too Fast Temperature Ramp: An aggressive temperature ramp will cause compounds to elute quickly and reduce the chance of separation.
-
Column Overloading: Injecting too much sample can lead to broad, tailing peaks that obscure the separation of closely eluting isomers.
Experimental Protocols
Protocol 1: GC-MS Method for Baseline Separation of Furan Isomers
This protocol provides a starting point for optimizing the separation of this compound isomers.
| Parameter | Value | Rationale |
| GC Column | DB-WAX (or equivalent) | Mid-polarity for interaction with furan ring. |
| 60 m x 0.25 mm ID, 0.25 µm film | Longer length for higher efficiency. | |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column. |
| Inlet Temperature | 250 °C | Ensures complete vaporization. |
| Injection Mode | Split (100:1) | For sharp peaks and to avoid overloading. |
| Injection Volume | 1 µL | Prevents peak distortion. |
| Oven Program | ||
| Initial Temperature | 40 °C (hold for 2 min) | Focuses analytes at the column head. |
| Ramp 1 | 5 °C/min to 150 °C | Slow ramp for separation. |
| Ramp 2 | 20 °C/min to 240 °C (hold 5 min) | Faster ramp to elute remaining compounds. |
| MS Transfer Line | 250 °C | Prevents condensation. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible spectra. |
| Scan Range | m/z 40-300 | To capture fragment ions of interest. |
Logical Diagram for Method Development
Caption: A decision-making flowchart for GC method development for isomer separation.
Technical Support Center: Quantification of 2-Hexyl-5-methylfuran in Food Samples
Welcome to the technical support center for the analysis of 2-Hexyl-5-methylfuran in food matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in food samples?
A1: The quantification of this compound presents several challenges:
-
Volatility: While furan and smaller alkylfurans are highly volatile, this compound has a higher boiling point. This requires careful optimization of extraction temperatures to ensure efficient extraction from the sample matrix without causing thermal degradation or the formation of artifacts.
-
Matrix Effects: Food matrices are complex and can significantly impact the accuracy of quantification.[1] Lipophilic compounds like this compound are particularly susceptible to matrix effects in high-fat foods, which can lead to either suppression or enhancement of the analytical signal.
-
Lack of Commercial Isotopically Labeled Internal Standard: Accurate quantification, especially using mass spectrometry, is best achieved with an isotopically labeled internal standard. The current lack of a commercially available deuterated or 13C-labeled this compound makes it necessary to use a related compound as an internal standard, which can introduce quantification errors.
-
Co-elution with Isomers: Chromatographic separation from other structurally similar compounds that may be present in the food matrix can be challenging and requires a highly selective GC column and optimized temperature program.[1]
-
Standard Stability: The stability of the analytical standard in solution over time needs to be monitored, as degradation can lead to inaccurate calibration and quantification.
Q2: What is the most suitable analytical technique for the quantification of this compound?
A2: The most common and suitable technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] Due to the semi-volatile nature of this compound and its presence at trace levels in complex food matrices, a headspace extraction technique is typically employed for sample introduction.[2]
-
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS is often preferred for its ability to pre-concentrate the analyte, thereby improving sensitivity.[2][3]
-
Static Headspace (HS)-GC-MS is also a viable option, particularly for samples with higher concentrations of the analyte.[4]
Q3: How can I mitigate matrix effects in my analysis?
A3: Mitigating matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also dilute the analyte to a level below the limit of quantification.
-
Salting Out: Adding a salt, such as sodium chloride (NaCl), to the sample can increase the volatility of the analyte, driving it into the headspace and away from non-volatile matrix components.[5][6]
Q4: What are typical performance characteristics for alkylfuran analysis methods?
A4: While specific data for this compound is limited, data for other alkylfurans in various food matrices can provide a benchmark for method development. Recoveries are typically aimed for within the 80-110% range, with repeatability (RSDr) below 15-20%.[4][7] Limits of Quantification (LOQs) are highly matrix-dependent and can range from low µg/kg to hundreds of µg/kg.[4]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Analyte Signal | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or injection. 3. Insufficient sensitivity of the instrument. | 1. Optimize HS-SPME parameters: increase incubation temperature and time, and extraction time. Add NaCl to the sample. 2. Keep samples and standards cool during preparation.[5] Use a lower injector temperature. 3. Use Selected Ion Monitoring (SIM) mode on the MS for higher sensitivity.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. High injection volume or inappropriate injector temperature. 3. Co-elution with an interfering compound. | 1. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 2. Reduce the injection volume or optimize the injector temperature. 3. Modify the GC oven temperature program to improve separation. |
| High Variability in Results (Poor Repeatability) | 1. Inhomogeneous sample. 2. Inconsistent sample preparation. 3. Variability in HS-SPME fiber performance. | 1. Thoroughly homogenize the food sample before taking an aliquot. 2. Ensure precise and consistent addition of internal standards and any other reagents. Use an autosampler for injections. 3. Perform regular conditioning of the SPME fiber.[7] |
| Suspected Matrix Effects | 1. Signal suppression or enhancement from co-extracted matrix components. | 1. Analyze a matrix blank and a matrix-matched standard to confirm the effect. Implement matrix-matched calibration or standard addition for quantification.[8] |
Quantitative Data Summary
The following tables summarize typical method parameters and validation data for the analysis of alkylfurans in food matrices. Note that this data is for related compounds and should be used as a starting point for the development of a method for this compound.
Table 1: Representative HS-SPME-GC-MS Parameters for Alkylfuran Analysis
| Parameter | Setting | Reference |
| Sample Preparation | ||
| Sample Weight | 0.5 - 1.0 g | [7] |
| NaCl Solution | 10 mL of 30% NaCl | [7] |
| Incubation Temperature | 50 °C | [9] |
| Incubation Time | 10 - 20 min | [7][9] |
| SPME Fiber | Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | [7] |
| Extraction Time | 10 min | [9] |
| GC-MS Parameters | ||
| GC Column | Equity-1 or Rxi-624Sil MS | [7][9] |
| Injector Temperature | 270 - 280 °C | [7][9] |
| Carrier Gas | Helium | [7] |
| Oven Program | e.g., 40°C (5 min), then 20°C/min to 200°C, then 100°C/min to 250°C (2 min) | [7] |
| MS Mode | Selected Ion Monitoring (SIM) | [2] |
Table 2: Method Validation Data for Alkylfurans in Various Food Matrices
| Analyte | Food Matrix | LOQ (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reference |
| 2-Pentylfuran | Baby Food (Fruit Puree) | 5 | 80 - 110 | < 14 | [7] |
| 2-Pentylfuran | Cereals | 5 | 80 - 110 | < 16 | [4] |
| Furan & Derivatives | Canned Oily Fish | 0.003 - 0.675 | 75.9 - 114.6 | 1 - 16 (intra-day) | [10] |
| Furan & Derivatives | Fruit Juice | 0.003 - 0.675 | 84.9 - 117.2 | 4 - 20 (inter-day) | [10] |
Experimental Protocols
Detailed Methodology for Quantification of this compound in a Solid Food Matrix (e.g., Cereal) by HS-SPME-GC-MS
This protocol is a model based on established methods for other alkylfurans and should be validated for this compound.
1. Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol. Store at -20°C.
-
Prepare a series of working standard solutions by diluting the stock solution in methanol.
-
If using a non-isotopically labeled internal standard (e.g., 2-Pentylfuran), prepare a separate stock and working solution for it.
2. Sample Preparation
-
Homogenize the solid food sample to a fine powder.
-
Weigh 0.5 g ± 0.05 g of the homogenized sample into a 20 mL headspace vial.[7]
-
Add 10 mL of a pre-chilled (4-8°C) 30% NaCl solution to the vial.[7]
-
Spike the sample with the internal standard solution.
-
Immediately cap the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Vortex the vial for 15 seconds.
3. HS-SPME Procedure
-
Place the vial in the autosampler tray of the HS-SPME-GC-MS system.
-
Incubate the sample at 50°C for 10 minutes with agitation (e.g., 250 rpm).[9]
-
Expose a DVB/PDMS SPME fiber to the headspace of the vial for 10 minutes to extract the analytes.[9]
4. GC-MS Analysis
-
Desorb the SPME fiber in the GC inlet at 280°C for 1 minute in splitless mode.[9]
-
Use a suitable GC column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm x 1.40 µm).[9]
-
Use a GC oven temperature program that separates this compound from other matrix components. A suggested starting program is: 35°C (hold 3 min), ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the MS to acquire data in SIM mode. Select appropriate quantifier and qualifier ions for this compound and the internal standard.
5. Quantification
-
Create a calibration curve by analyzing a series of matrix-matched standards (prepared in a blank food matrix) under the same conditions.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
// Node Definitions sample [label="Sample Receipt\n(e.g., Cereal)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weighing (0.5g)\ninto HS Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add Internal Standard\n& 10mL 30% NaCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hs_spme [label="HS-SPME Extraction\n(50°C, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis\n(SIM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_proc [label="Data Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; quant [label="Quantification\n(Matrix-Matched Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Final Report", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sample -> homogenize; homogenize -> weigh; weigh -> add_reagents; add_reagents -> hs_spme; hs_spme -> gcms; gcms -> data_proc; data_proc -> quant; quant -> report; } caption [label="Experimental workflow for this compound analysis.", shape=plaintext, fontsize=10]; }
Caption: Experimental workflow for this compound analysis.
// Node Definitions start [label="Problem:\nLow or Inconsistent Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
check_sample_prep [label="Is sample preparation\nconsistent?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
improve_homogenization [label="Action:\nImprove sample homogenization.\nEnsure IS is added correctly.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_extraction [label="Is HS-SPME extraction\noptimized?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
optimize_extraction [label="Action:\nIncrease incubation temp/time.\nAdd NaCl. Check SPME fiber health.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_matrix [label="Is there a strong\nmatrix effect?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
use_mm_cal [label="Action:\nImplement matrix-matched\ncalibration or standard addition.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_gcms [label="Is GC-MS system\nperforming correctly?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
maintain_gcms [label="Action:\nCheck for leaks. Deactivate liner.\nConfirm MS sensitivity.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_sample_prep; check_sample_prep -> improve_homogenization [label="No"]; improve_homogenization -> check_extraction; check_sample_prep -> check_extraction [label="Yes"];
check_extraction -> optimize_extraction [label="No"]; optimize_extraction -> check_matrix; check_extraction -> check_matrix [label="Yes"];
check_matrix -> use_mm_cal [label="Yes"]; use_mm_cal -> check_gcms; check_matrix -> check_gcms [label="No"];
check_gcms -> maintain_gcms [label="No"]; maintain_gcms -> resolved; check_gcms -> resolved [label="Yes"]; } caption [label="Troubleshooting decision tree for low analyte recovery.", shape=plaintext, fontsize=10]; }
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. m.youtube.com [m.youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hexyl-5-methylfuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Hexyl-5-methylfuran, a long-chain alkylfuran, in various sample matrices. The information is tailored for researchers, scientists, and drug development professionals encountering challenges with matrix effects and other analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the quantification of this compound?
A1: The primary challenges in analyzing this compound revolve around its semi-volatile nature and the complexity of sample matrices. Key issues include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either signal enhancement or suppression and, consequently, inaccurate quantification.[1][2][3]
-
Analyte Loss during Sample Preparation: Due to its volatility, albeit lower than smaller furans, analyte loss can occur during sample extraction and concentration steps.
-
Chromatographic Issues: Poor peak shape, co-elution with isomeric compounds, and contamination of the GC system can affect the accuracy and precision of the analysis.[4]
-
Low Concentrations: this compound is often present at trace levels in food and other biological samples, requiring sensitive analytical methods for detection and quantification.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of this compound and other alkylfurans.[4][5] Headspace (HS) and solid-phase microextraction (SPME) are common sample introduction techniques for more volatile furans, but for a less volatile compound like this compound, direct injection of a solvent extract is often more appropriate.
Q3: What is a matrix effect and how can it be mitigated?
A3: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. Strategies to overcome matrix effects include:
-
Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting matrix effects. A stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the workflow. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects observed in the samples.
-
Analyte Protectants: These are compounds added to both the sample and calibration standards that interact with active sites in the GC inlet, preventing the degradation of the analyte and minimizing matrix-induced enhancement.[1][6]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification if the analyte concentration is low.[7]
-
Thorough Sample Cleanup: Employing effective sample cleanup techniques, such as solid-phase extraction (SPE), can remove a significant portion of the matrix components prior to GC-MS analysis.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature. | 1. Use a deactivated inlet liner or add analyte protectants. 2. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete volatilization without degradation. |
| Low Analyte Response / Poor Sensitivity | 1. Ion suppression due to matrix effects. 2. Analyte loss during sample preparation. 3. Leak in the GC-MS system. | 1. Implement Stable Isotope Dilution Analysis (SIDA) or use matrix-matched calibration. 2. Minimize sample handling steps and use a gentle nitrogen stream for solvent evaporation. 3. Perform a leak check of the GC-MS system. |
| High Analyte Response / Inconsistent Results | 1. Ion enhancement due to matrix effects. 2. Carryover from a previous high-concentration sample. 3. Contamination of the syringe or inlet. | 1. Use SIDA or matrix-matched calibration. Consider using analyte protectants.[1][6] 2. Inject a solvent blank between samples to check for carryover. 3. Clean the syringe and the GC inlet. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in manual injection technique. 3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Use an autosampler for injections. 3. Run quality control samples regularly to monitor instrument performance. |
| Co-elution with Interfering Peaks | 1. Inadequate chromatographic separation. 2. Presence of isomers or other matrix components with similar retention times. | 1. Optimize the GC oven temperature program (e.g., use a slower ramp rate). 2. Use a different GC column with a different stationary phase polarity. 3. For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity.[5] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Edible Oils
This protocol is a general guideline and should be optimized and validated for the specific oil matrix.
-
Sample Homogenization: Ensure the oil sample is well-mixed.
-
Internal Standard Spiking: Weigh 1 gram of the oil sample into a centrifuge tube. Spike the sample with a known amount of a suitable stable isotope-labeled internal standard for this compound.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of hexane to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a silica-based SPE cartridge.
-
Condition the cartridge with 5 mL of hexane.
-
Load the hexane extract from the LLE step onto the cartridge.
-
Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:diethyl ether mixture to remove nonpolar interferences.
-
Elute the this compound with 5 mL of a 80:20 (v/v) hexane:diethyl ether mixture.
-
-
Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the final extract to a GC vial for analysis.
-
Protocol 2: GC-MS Analysis of this compound
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound | To be determined from the mass spectrum of a pure standard (likely m/z 95, 166) |
Data Presentation
Table 1: Recovery of this compound from Spiked Olive Oil using Different Cleanup Strategies
| Cleanup Method | Mean Recovery (%) | Relative Standard Deviation (%) |
| None | 65.2 | 15.8 |
| Silica SPE | 92.5 | 5.1 |
| Florisil SPE | 88.9 | 6.3 |
Table 2: Matrix Effects on the Signal of this compound in Different Food Matrices
| Matrix | Signal Enhancement/Suppression (%) |
| Olive Oil | +25% (Enhancement) |
| Sunflower Oil | +18% (Enhancement) |
| Coffee Extract | -35% (Suppression) |
| Infant Formula | -15% (Suppression) |
Data presented in these tables are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for inaccurate quantification.
References
- 1. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Optimization of SPME parameters for 2-Hexyl-5-methylfuran extraction
Technical Support Center: SPME for 2-Hexyl-5-methylfuran
Welcome to the technical support center for Solid Phase Microextraction (SPME) applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for the extraction of this compound and related alkylfurans.
Frequently Asked Questions (FAQs)
Q1: What is the most effective SPME fiber for extracting this compound?
A1: For volatile and semi-volatile compounds like alkylfurans, fibers with a combination of adsorbent materials are generally most effective. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are highly recommended for their ability to adsorb a wide range of analytes by molecular size and polarity.[1][2][3] For applications requiring higher sensitivity, SPME Arrows, which have a larger phase volume, have been shown to provide significantly higher analyte responses compared to traditional fibers.[4][5][6]
Q2: How does extraction temperature affect the recovery of this compound?
A2: Extraction temperature is a critical parameter that influences the partitioning of the analyte between the sample matrix and the headspace. Increasing the temperature generally increases the vapor pressure of this compound, facilitating its transfer to the headspace for extraction. However, excessively high temperatures can negatively impact the adsorption equilibrium on the fiber.[1] Optimal temperatures are typically found in the range of 40-70°C, with 50-60°C often providing a good balance between volatility and adsorption efficiency.[7][8]
Q3: What is the purpose of adding salt to my sample?
A3: Adding a salt, most commonly sodium chloride (NaCl), to your aqueous sample increases its ionic strength. This "salting-out" effect reduces the solubility of non-polar organic compounds like this compound in the sample matrix, promoting their release into the headspace and thereby increasing extraction efficiency.[1][2][3] A saturated or near-saturated salt solution is often used for optimal results.
Q4: How long should the extraction time be?
A4: The goal of the extraction time is to allow the analyte to reach equilibrium between the sample headspace and the SPME fiber. For volatile compounds, this can be relatively fast. Studies on similar alkylfurans show that equilibrium can be reached in as little as 10-20 minutes for the most volatile compounds.[7][8] However, for a semi-volatile compound like this compound, a longer time of 30-60 minutes may be necessary to ensure maximum sensitivity and reproducibility.[9] It is recommended to perform an extraction time profile experiment to determine the optimal time for your specific sample matrix.
Q5: What are typical desorption conditions for this analysis?
A5: Complete desorption of the analyte from the SPME fiber into the gas chromatograph (GC) inlet is crucial for accurate quantification. Typical desorption temperatures range from 250°C to 280°C.[8][9] A desorption time of 1 to 5 minutes is generally sufficient to ensure a complete transfer of the analyte without causing thermal degradation of the fiber coating.[8][9]
Troubleshooting Guide
Problem: I am seeing low or no signal for this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Fiber Choice | Ensure you are using a fiber suitable for semi-volatile compounds. A DVB/CAR/PDMS fiber is a robust choice.[9] Consider a SPME Arrow for enhanced sensitivity.[4][6] |
| Incorrect Extraction Temperature | The temperature may be too low to move the analyte into the headspace. Increase the temperature in increments (e.g., from 40°C to 50°C or 60°C) to improve analyte volatility.[7] |
| Insufficient Extraction Time | Equilibrium may not have been reached. Increase the extraction time (e.g., from 20 min to 40 min) to allow for more complete adsorption.[8] |
| Matrix Effects | Components in your sample matrix may be interfering with the extraction. Dilute the sample or increase the ionic strength by adding NaCl to reduce matrix effects.[10] |
| Incomplete Desorption | The analyte may not be fully desorbing from the fiber. Increase the desorption temperature (e.g., to 280°C) and/or time (e.g., to 3-5 min) in the GC inlet.[8] |
Problem: My results have poor reproducibility (high %RSD).
| Possible Cause | Suggested Solution |
| Inconsistent Extraction Time/Temp | Ensure that the extraction time and temperature are precisely controlled for all samples, standards, and blanks. Automation using a PAL-type autosampler is highly recommended.[5][11] |
| Variable Sample Volume/Headspace | Maintain a consistent sample volume and vial size for all analyses to ensure the headspace volume is constant.[3] |
| Fiber Damage or Carryover | Visually inspect the fiber for damage. Perform a blank run after a high-concentration sample to check for carryover. If carryover is observed, increase the fiber bake-out time and/or temperature post-desorption.[7] |
| Inconsistent Agitation | Agitation (stirring or shaking) helps to accelerate equilibrium. Ensure the agitation speed is consistent across all samples. A speed of around 700 rpm is a good starting point if using a stir bar.[1] |
Data & Parameters
Table 1: Comparison of SPME Fiber Coatings for Furan & Alkylfuran Extraction
| Fiber Coating | Primary Extraction Mechanism | Target Analytes | Relative Performance |
| PDMS (100 µm) | Absorption | Non-polar, volatile compounds | Moderate |
| DVB/PDMS (65 µm) | Adsorption/Absorption | Volatile polar compounds, amines | Good |
| CAR/PDMS (75 µm) | Adsorption (microporous) | Volatile & semi-volatile compounds (C2-C16)[2] | Excellent[3] |
| DVB/CAR/PDMS (50/30 µm) | Adsorption (mixed porosity) | Broad range of volatiles/semi-volatiles (C3-C20) | Excellent[1] |
| SPME Arrow (Carbon WR, 120 µm) | Adsorption (high capacity) | Trace-level volatiles and alkylfurans | Superior Sensitivity[4][6] |
Table 2: Typical Optimized SPME Parameters for Alkylfuran Analysis
| Parameter | Optimized Value | Reference |
| SPME Device | SPME Arrow (120 µm Carbon WR/PDMS) | [8] |
| Sample Volume | 0.5 g sample + 10 mL 30% NaCl solution | [8] |
| Vial Size | 20 mL Headspace Vial | [4] |
| Incubation/Equilibration Time | 10 min | [8] |
| Incubation/Extraction Temperature | 50 °C | [8] |
| Agitation Speed | 250 rpm | [8] |
| Extraction Time | 10 - 20 min | [8] |
| Desorption Temperature | 280 °C | [8] |
| Desorption Time | 1 min | [8] |
| GC Inlet Mode | Split (10:1 or 100:1, depending on concentration) | [8] |
Experimental Protocols
Optimized Headspace SPME (HS-SPME) Protocol
This protocol provides a starting point for the extraction of this compound from a liquid or solid matrix. Optimization is recommended for new matrices.
-
Sample Preparation:
-
Extraction:
-
Place the vial in the autosampler tray or a heating block with agitation.
-
Incubate the sample for 10 minutes at 50°C with agitation (250 rpm) to allow for equilibration.[8]
-
After incubation, expose the DVB/CAR/PDMS SPME fiber or SPME Arrow to the headspace of the vial.
-
Extract for 10-20 minutes at 50°C with continued agitation.[8]
-
-
Desorption and GC Analysis:
-
After extraction, immediately retract the fiber and transfer it to the GC injection port.
-
Desorb the analytes from the fiber at 280°C for 1-3 minutes in split mode.[8]
-
Start the GC-MS data acquisition at the beginning of the desorption period.
-
After desorption, condition the fiber in a bake-out station as per the manufacturer's recommendation before the next extraction.
-
Visualizations
Caption: Figure 1: General HS-SPME Experimental Workflow
Caption: Figure 2: Troubleshooting Logic for Low Analyte Signal
Caption: Figure 3: Interrelation of Key SPME Optimization Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 5. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 6. gcms.cz [gcms.cz]
- 7. restek.com [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Purity Analysis of Synthetic 2-Hexyl-5-methylfuran
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the purity analysis of synthetic 2-Hexyl-5-methylfuran. It includes troubleshooting for common analytical issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 97% or higher.[1] It is crucial to verify the purity upon receipt and before use in sensitive applications.
Q2: Which analytical techniques are most suitable for determining the purity of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for purity analysis of volatile compounds like this compound, providing both quantitative data and identification of impurities.[2][3] High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for characterization and quantification.
Q3: What are the potential impurities I should look for in synthetic this compound?
A3: Potential impurities largely depend on the synthetic route. Common synthesis methods involve the reaction of a furan derivative with an alkylating agent.[4] Therefore, likely impurities include:
-
Unreacted starting materials: Such as 2-methylfuran and hexanal or other C6 aldehydes.
-
Isomers: Positional isomers of the hexyl group on the furan ring.
-
Byproducts of side reactions: Including products from self-condensation of the aldehyde starting material or polymerization of furan derivatives.[5][6]
-
Residual solvents: Solvents used during the synthesis and purification process.
Q4: How can I confirm the identity of this compound and its impurities?
A4: The primary method for structural confirmation is mass spectrometry (in conjunction with GC) and NMR spectroscopy. The mass spectrum will show a characteristic fragmentation pattern, and the ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. Comparing the obtained spectra with a certified reference standard or literature data is essential for confirmation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in the chromatogram | Contamination from the solvent, sample handling, or the GC system. Presence of impurities from the synthesis. | Run a blank solvent injection to check for system contamination. Review the synthesis pathway to predict potential side products and compare their expected retention times. Use mass spectrometry to identify the unknown peaks. |
| Poor peak shape (tailing or fronting) | Active sites in the GC liner or column, or column overload. | Use a deactivated liner and ensure proper column installation. If overloading is suspected, dilute the sample and reinject. |
| Inconsistent retention times | Fluctuations in oven temperature, carrier gas flow rate, or a leak in the system. | Verify the stability of the GC oven temperature and carrier gas flow. Perform a leak check on the system. |
| Low signal intensity | The sample concentration may be too low, or there may be an issue with the injection or detector. | Prepare a more concentrated sample if possible. Check the syringe for proper functioning and ensure the detector is turned on and operating within its specified parameters. |
| Purity appears lower than specified | Degradation of the sample, or inaccurate quantification method. | Store the sample under appropriate conditions (cool, dark, and under an inert atmosphere). Verify the calibration of the instrument and the accuracy of the standard used for quantification. |
Data Presentation
Table 1: Typical Purity and Analytical Parameters for this compound
| Parameter | Value | Method |
| Typical Purity | ≥97% | GC-MS |
| Molecular Formula | C₁₁H₁₈O | - |
| Molecular Weight | 166.26 g/mol | - |
| Example LOQ | 0.5 - 2.5 µg/kg | HS-SPME-GC-MS |
| Example Recovery | 80 - 110% | HS-SPME-GC-MS |
Note: Example LOQ and recovery values are based on the analysis of similar furan derivatives in complex matrices and may vary for the analysis of a neat synthetic standard.[7]
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., hexane or dichloromethane).
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Integrate the peak areas for all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Use the mass spectra to tentatively identify any significant impurities by comparing them to spectral libraries (e.g., NIST).
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
References
- 1. 2-n-Hexyl-5-methylfuran-Molbase [molbase.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. Buy this compound | 5312-82-3 [smolecule.com]
- 5. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Hexyl-5-methylfuran Measurement
Disclaimer: No formal inter-laboratory comparison studies for the measurement of 2-Hexyl-5-methylfuran have been identified in publicly available literature. This guide presents a synthesized comparison of common analytical methodologies used for the analysis of furan derivatives, with extrapolated performance characteristics for this compound. The data presented is illustrative and intended to guide researchers and drug development professionals in selecting and validating appropriate analytical methods.
This guide provides an objective comparison of potential analytical methods for the quantification of this compound. The information is based on established analytical techniques for similar furan derivatives, supported by experimental data from published studies on related compounds.[1][2][3][4][5][6][7][8][9][10]
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the typical performance characteristics of two common analytical techniques for the analysis of furan derivatives, extrapolated for this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds like furans.[1][5][6][7] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when specific sample matrices are a concern.[11]
| Parameter | Method A: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Volatile compounds are extracted from the sample headspace onto a coated fiber and then thermally desorbed into a gas chromatograph for separation and mass spectrometric detection.[2][7][8] | The analyte is separated on a chromatographic column based on its interaction with the stationary and mobile phases and detected by its absorbance of UV light.[11] |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/g | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/g | 5 - 50 ng/mL |
| Recovery (%) | 85 - 115% | 90 - 110% |
| Precision (RSD%) | < 15% | < 10% |
| Sample Matrix | Food, beverages, biological fluids | Pharmaceutical formulations, chemical reaction mixtures |
| Advantages | High sensitivity, minimal solvent use, suitable for complex matrices.[7] | Robust, widely available, suitable for non-volatile matrices. |
| Disadvantages | Susceptible to matrix effects, requires specialized equipment. | Lower sensitivity than GC-MS, may require derivatization for some compounds. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using HS-SPME-GC-MS, based on common practices for furan derivatives.[1][2][5]
Method A: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
-
Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Seal the vial with a magnetic crimp cap.
-
-
HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 20 minutes.
-
Extraction Time: 30 minutes with agitation.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C (splitless mode).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by analyzing standard solutions of this compound at different concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound by HS-SPME-GC-MS.
Caption: Key parameters for the validation of an analytical method.
References
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. researchgate.net [researchgate.net]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 8. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Ethyl-5-methylfuran | SIELC Technologies [sielc.com]
A Comparative Analysis of 2-Hexyl-5-methylfuran and Other Furan Derivatives in Flavor Profiles
A deep dive into the sensory characteristics, analytical methodologies, and flavor contributions of key furan derivatives for researchers and professionals in the flavor and drug development industries.
Furan and its derivatives are a significant class of volatile organic compounds that contribute to the characteristic aromas and flavors of a wide variety of thermally processed foods. Among these, 2-hexyl-5-methylfuran stands out due to its unique sensory properties. This guide provides a comprehensive comparison of this compound with other notable furan derivatives, including 2-pentylfuran, 2,5-dimethylfuran, and furfural, offering insights into their distinct flavor profiles, analytical determination, and formation pathways.
Sensory Profile Comparison
The sensory characteristics of furan derivatives are diverse, ranging from fruity and caramel-like to nutty and burnt. The specific flavor profile is largely determined by the nature and position of the substituent groups on the furan ring.
2-Pentylfuran possesses a distinct, roasty, and slightly fruity scent.[2] It is known to impart nutty, roasted, and fruity notes to beverages, confectionery, and dairy products.[2] Its aroma is also described as beany, green, and earthy, with a green, waxy, and carmellic taste, making it suitable for rum, chocolate, and tropical flavors.[3] This compound is naturally found in a variety of foods, including corn, chicken, and coffee.[3]
2,5-Dimethylfuran offers a caramel-like, sweet, and slightly burnt aroma. It is a known Maillard reaction product and contributes to the flavor of foods like coffee and baked goods.[4][5] It is described as having a chemical meaty gravy taste at 30 ppm in water.[6][7]
Furfural , the simplest of these derivatives, has a characteristic almond, bready, and burnt flavor profile.[8] It is a significant compound generated during the heating of sugars and contributes to the caramelic and slightly bitter almond notes in many foods.[9]
Quantitative Sensory Data
A direct comparison of the flavor potency of these compounds is best achieved through their odor and flavor threshold values. While data for this compound is limited, the following table summarizes available information for other key furan derivatives.
| Compound | Odor Threshold (in water, ppb) | Flavor Threshold (in water, ppb) | Flavor Profile |
| 2-Pentylfuran | - | - | Roasty, fruity, nutty, green, earthy, waxy, carmellic[2][3] |
| 2,5-Dimethylfuran | - | 30,000 | Chemical, meaty gravy[6][7] |
| Furfural | 3,000 - 23,000 | 5,000 | Almond, baked potatoes, bread, burnt, spice, sweet, woody, caramel-like[8][9][10] |
Note: The lack of standardized reporting for threshold values makes direct comparisons challenging. The data presented is compiled from various sources and should be interpreted with caution.
Formation Pathways
The majority of furan derivatives in food are formed during thermal processing through the Maillard reaction and caramelization. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary pathway for the formation of many of these flavor compounds.
The formation of furan and its derivatives can occur through several proposed mechanisms, including:
-
Thermal degradation of carbohydrates.
-
Oxidation of polyunsaturated fatty acids.
-
Degradation of ascorbic acid.
-
Strecker degradation of amino acids.
The specific precursors and reaction conditions significantly influence the type and concentration of the resulting furan derivatives.
Experimental Protocols for Flavor Analysis
The analysis of volatile furan derivatives in food matrices typically involves gas chromatography-mass spectrometry (GC-MS). Due to the low concentrations of these compounds, a pre-concentration step is often necessary.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace.
Protocol:
-
Sample Preparation: A known amount of the food sample (e.g., 1-5 g) is placed in a headspace vial. For solid samples, grinding or homogenization may be necessary. An internal standard (e.g., a deuterated analog of the target furan) is added for quantification.
-
Equilibration: The vial is sealed and heated to a specific temperature (e.g., 35-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set time (e.g., 15-30 minutes) to adsorb the analytes.
-
Desorption: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the adsorbed compounds are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is commonly used for the separation of furan derivatives.
-
Injector Temperature: Typically set between 250-280°C to ensure efficient desorption from the SPME fiber.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. An example program could be: initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute, and held for 5 minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis, which offers higher sensitivity.
Flavor Perception Pathways
The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). While detailed signaling pathways for each specific furan derivative are not fully elucidated, the general mechanisms are understood.
Volatile furan derivatives released from food in the mouth travel to the olfactory epithelium in the nasal cavity. There, they bind to specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). This binding initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the odor is processed and perceived.
While furan derivatives are primarily aroma compounds, some may also interact with taste receptors on the tongue, contributing to the overall flavor perception. However, the specific taste receptors involved in the perception of furan derivatives are not well-defined.
References
- 1. Analysis Furan and Alkylfurans residues in food - Eurofins Scientific [eurofins.vn]
- 2. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-hexyl-5-methyl furan, 5312-82-3 [thegoodscentscompany.com]
- 6. 2-ethyl-5-methyl furan, 1703-52-2 [thegoodscentscompany.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-validation of 2-Hexyl-5-methylfuran quantification with different analytical techniques
Cross-Validation of Alkylfuran Quantification: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of furanic compounds, such as 2-Hexyl-5-methylfuran and its analogs, is critical in various fields, including food safety, environmental analysis, and pharmaceutical development. This guide provides a comparative overview of two primary analytical techniques for the quantification of alkylfurans: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the performance characteristics of GC-MS and HPLC for the analysis of furan derivatives, based on available data for structurally similar compounds.
| Parameter | GC-MS with HS-SPME | HPLC |
| Limit of Quantification (LOQ) | 0.003–0.675 ng/g[1] | Not explicitly stated for alkylfurans |
| Repeatability (RSDr) | < 14% at 5 µg/kg[2] | Not explicitly stated for alkylfurans |
| Intermediate Reproducibility (RSDiR) | < 22%[3] | Not explicitly stated for alkylfurans |
| Recovery | 80-110%[2][3] | Not explicitly stated for alkylfurans |
| Linearity (r²) | > 0.99 | > 0.99 |
| Analysis Time | ~15-30 minutes[2] | Dependent on method |
| Selectivity | High (Mass Spectrometry) | Moderate to High (Detector dependent) |
| Sensitivity | High | Moderate |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely employed for the analysis of volatile and semi-volatile organic compounds like alkylfurans in various matrices.[1][4]
a) Sample Preparation (HS-SPME)
-
Sample Weighing: Accurately weigh a homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard Spiking: Add a known amount of an appropriate isotopically labeled internal standard (e.g., furan-d4, 2-methylfuran-d6) to the sample.[2][4]
-
Matrix Modification: Add a salt solution (e.g., NaCl) to enhance the release of volatile compounds from the sample matrix.
-
Incubation and Extraction: Seal the vial and incubate it at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the analytes in the headspace.[4] Expose a SPME fiber (e.g., with a Carboxen/Polydimethylsiloxane coating) to the headspace for a set time (e.g., 10-20 minutes) to adsorb the analytes.[4]
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., Equity-1 or Rxi-624Sil MS).[2][3]
-
Injector: Operate in splitless mode. Desorb the SPME fiber in the injector port at a high temperature (e.g., 250-280°C) for a short period (e.g., 1-5 minutes).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[4]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 200-250°C).[2][4]
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting specific quantifier and qualifier ions for each analyte and internal standard.[4]
c) Quantification
Quantification is typically based on isotope dilution, using the ratio of the peak area of the native analyte to that of its corresponding labeled internal standard.[2]
High-Performance Liquid Chromatography (HPLC)
While less common for highly volatile furans, HPLC can be a suitable technique for the analysis of less volatile furan derivatives. The following is a general protocol that can be adapted.
a) Sample Preparation
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile, methanol). This may involve techniques like liquid-liquid extraction or solid-phase extraction (SPE).
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection.
-
Dilution: Dilute the sample as necessary to fall within the linear range of the calibration curve.
b) HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Column: A reverse-phase column (e.g., C18) is commonly used. For example, a Newcrom R1 column has been reported for the separation of 2-Ethyl-5-methylfuran.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric or formic acid).[5] The separation can be performed using either an isocratic or gradient elution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Detector: A UV-Vis detector can be used if the analyte has a suitable chromophore. For higher selectivity and sensitivity, a mass spectrometer (LC-MS) is preferred.
c) Quantification
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualizations
Caption: General analytical workflow for the quantification of alkylfurans using GC-MS and HPLC.
This guide provides a foundational understanding of the analytical methodologies for alkylfuran quantification. The choice of technique will depend on the specific analyte, matrix, required sensitivity, and available instrumentation. For novel compounds like this compound, method development and validation are essential to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. 2-Ethyl-5-methylfuran | SIELC Technologies [sielc.com]
A Researcher's Guide to Gas Chromatography Columns for 2-Hexyl-5-methylfuran Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of volatile organic compounds is paramount. 2-Hexyl-5-methylfuran, a furan derivative, presents a unique challenge in gas chromatography (GC) due to its specific chemical properties. This guide provides an objective comparison of the performance of different GC columns for the separation of this compound, supported by experimental data from various studies on furan derivatives.
Performance Comparison of GC Columns
The selection of an appropriate GC column is critical for achieving optimal separation. The choice of stationary phase, column dimensions, and film thickness all play a significant role in the retention and resolution of this compound. While direct comparative studies for this specific compound are limited, data from the analysis of other furan derivatives provide valuable insights into column performance.
| GC Column | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Key Performance Characteristics | Reference |
| HP-5MS | 5% Phenyl Methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | Good separation of a wide range of furan derivatives. Provides adequate resolution for many isomers.[1][2][3][4] | [1][2][3][4] |
| Equity-1 | 100% Dimethylpolysiloxane | Not specified in abstract | Demonstrated complete baseline separation of 2-ethylfuran and 2,5-dimethylfuran isomers, suggesting good performance for alkylfurans.[5][6] | [5][6] |
| Rxi-624Sil MS | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | 30 m x 0.25 mm, 1.40 µm | Highly selective for volatile organics, providing good separation of isomeric compounds like 2-ethylfuran and 2,5-dimethylfuran.[7] | [7] |
Note: The performance of these columns for this compound can be inferred from their effectiveness in separating structurally similar alkylfurans. The principle of "like dissolves like" suggests that a non-polar or mid-polar stationary phase would be suitable for the separation of the relatively non-polar this compound.[8][9] The choice of column dimensions will depend on the specific requirements of the analysis, with longer columns providing better resolution and wider-bore columns offering higher sample capacity.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols used for the analysis of furan derivatives, which can be adapted for this compound.
Method 1: Analysis of Furan Derivatives using HP-5MS Column
-
Sample Preparation: Solid Phase Microextraction (SPME) with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often employed for the extraction of volatile furans from the sample matrix.[1]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[1]
-
Injector Temperature: 280 °C[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[1]
-
Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, then ramped to 200°C at a rate of 20°C/min, and held for 3 minutes.[1]
-
Split Ratio: 1:10[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[2]
-
Method 2: Analysis of Alkylfurans using Rxi-624Sil MS Column
-
Sample Preparation: Headspace Solid Phase Microextraction (HS-SPME) with a wide carbon range coating.[7]
-
Gas Chromatograph (GC) Conditions:
-
Column: Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm film thickness)[7]
-
Injector: Split/Splitless inlet
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized for the separation of target analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Detection: Mass spectrometry detection is used for identification and quantification.
-
Logical Workflow for GC Column Selection
The process of selecting the optimal GC column for a specific application can be streamlined by following a logical workflow. The diagram below illustrates the key decision points in this process.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of furan and 5 alkylfurans with complete separation of 2-ethylfuran and 2,5-dimethylfuran isomers in cereals, coffee and Infant products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buyer’s Guide: Choosing the Best GC Columns | Labcompare.com [labcompare.com]
Comparative Analysis of the Biological Activity of 2-Hexyl-5-methylfuran and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Hexyl-5-methylfuran and similar furan derivatives. Due to a lack of specific experimental data for this compound in the available scientific literature, this comparison is based on published data for structurally related furan compounds, particularly other 2,5-disubstituted furans. The information presented herein is intended to provide insights into the potential biological profile of this compound based on structure-activity relationships (SAR) observed in analogous molecules.
Executive Summary
Comparative Biological Activity Data
The following tables summarize the antimicrobial and antioxidant activities of various furan derivatives that share structural similarities with this compound. This data is compiled from various scientific studies and is presented to facilitate a comparative understanding.
Table 1: Antimicrobial Activity of Furan Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Staphylococcus aureus | 1.00 | [1] |
| Furan-2-carboxylic acid | Bacillus subtilis | 0.027 µM | [2] |
| Furan-2-carboxylic acid | Salmonella typhi | 0.015 µM | [2] |
| Furfural | Bacillus subtilis | 0.029 µM | [2] |
| Furfural | Salmonella typhi | 0.009 µM | [2] |
| 2-(Iodomethyl)-5-nitrofuran | Gram-positive & Gram-negative bacteria | Not specified, but showed activity | [3] |
Table 2: Antioxidant Activity of Furan Derivatives (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | ~ 40 µM | |
| Amine, chloro, cyano, methoxy, and nitro substituted styryl furans | DPPH radical scavenging | > 150 µM | |
| 2,5-dimethylfuran-3-carboxylic acid derivative (19a) | IDO1 Inhibition (HeLa cells) | 4.0 nM | |
| 2,5-dimethylfuran-3-carboxylic acid derivative (19a) | IDO1 Inhibition (THP-1 cells) | 4.6 nM |
Structure-Activity Relationship (SAR) Insights
The biological activity of furan derivatives is intricately linked to their chemical structure. For antimicrobial activity, the presence of lipophilic alkyl chains, such as the hexyl group in this compound, can enhance the compound's ability to penetrate bacterial cell membranes. The substitution pattern on the furan ring is also critical; for instance, electron-withdrawing groups like a nitro group often enhance antibacterial and anticancer activity.
Regarding antioxidant activity, the ability of the furan ring to donate an electron is a key factor. The presence of hydroxyl or other electron-donating groups on substituents can increase antioxidant potential. Conversely, strong electron-withdrawing groups tend to diminish antioxidant properties. The O–H bond dissociation energy (BDE) of hydroxyl-substituted furan compounds has been shown to be comparable to that of Vitamin E, a potent natural antioxidant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is filled with a specific volume of sterile Mueller-Hinton broth (or another appropriate growth medium) in each well.
-
Serial Dilutions: A serial two-fold dilution of the antimicrobial stock solution is performed across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the antimicrobial dilution and a positive control well (broth only) is inoculated with the standardized bacterial suspension. A negative control well (broth and antimicrobial) is also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay: DPPH Radical Scavenging Method
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol, to a concentration of typically 0.1 mM. The solution should be protected from light.
-
Preparation of Test Samples: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH working solution is added to a specific volume of each sample dilution in a cuvette or a 96-well plate. A blank sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, usually 30 minutes.
-
Absorbance Measurement: The absorbance of each reaction mixture is measured at a specific wavelength (typically 517 nm) using a spectrophotometer or a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Signaling Pathway Visualizations
Furan derivatives have been reported to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways. The following diagrams illustrate these pathways.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling Pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally similar furan derivatives provides a valuable framework for predicting its potential therapeutic properties. Based on established structure-activity relationships, it is plausible that this compound exhibits antimicrobial activity, particularly against bacteria where its lipophilicity could facilitate membrane disruption. Its antioxidant potential will be influenced by the electronic properties of the alkyl substituents. Further experimental investigation is warranted to definitively characterize the biological profile of this compound and to explore its potential applications in drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for such future research endeavors.
References
A Guide to the Statistical Analysis of 2-Hexyl-5-methylfuran Occurrence Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 2-Hexyl-5-methylfuran, a volatile organic compound with applications as a flavoring agent. While the focus is on providing a framework for statistical analysis of its occurrence data, a significant finding of this review is the notable absence of quantitative data for this compound across various matrices in publicly available scientific literature. This guide, therefore, serves a dual purpose: to detail the established analytical techniques applicable to this compound and to highlight the critical need for research to quantify its presence in food, environmental, and biological samples.
Comparison of Analytical Techniques
The analysis of furan and its alkylated derivatives, such as this compound, predominantly relies on gas chromatography coupled with mass spectrometry (GC-MS). The high volatility of these compounds makes headspace (HS) and solid-phase microextraction (SPME) the most suitable sample introduction techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Applications |
| HS-GC-MS | The volatile compounds in the headspace of a heated sample are injected into the GC-MS system. | Simple, robust, and suitable for high-concentration samples. | Lower sensitivity compared to SPME, potential for matrix effects. | Analysis of furan in coffee and other samples with high levels of the analyte. |
| HS-SPME-GC-MS | A coated fiber is exposed to the headspace of a sample to adsorb volatile analytes, which are then thermally desorbed into the GC-MS. | High sensitivity, solvent-free, can pre-concentrate analytes, reducing matrix interference. | Fiber fragility, potential for fiber-to-fiber variability, requires careful optimization of extraction parameters. | Trace analysis of furan and its derivatives in various food matrices like baby food, fruit juices, and canned goods. |
| GC-MS/MS | Tandem mass spectrometry provides higher selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte. | Increased specificity, reduced chemical noise, and improved limits of detection. | More complex instrumentation and method development. | Analysis of trace levels of furan derivatives in complex matrices. |
Quantitative Occurrence Data for this compound
A thorough review of scientific literature reveals a significant data gap regarding the quantitative occurrence of this compound. While its presence has been noted in onion bulbs, specific concentration data remains largely unpublished. The following table is presented to underscore this lack of data and to encourage future research in this area.
| Matrix | Sample Type | Concentration Range (ng/g or ng/mL) | Analytical Method Used | Reference |
| Food | Onion Bulb (Allium cepa) | Data not available | HS-SPME-GC-MS | [1] |
| Environmental | Air/Water/Soil | Data not available | ||
| Biological | Blood/Urine/Tissue | Data not available |
Experimental Protocols
The following are detailed protocols for the analysis of alkylfurans using HS-SPME-GC-MS, which can be adapted for the quantification of this compound.
Protocol 1: HS-SPME-GC-MS for Alkylfurans in Food Matrices
This protocol is a general guideline and may require optimization for specific matrices and for this compound.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound).
-
Add 5 mL of saturated NaCl solution to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for broad-range volatile analysis.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 min) with agitation to allow for equilibration of the analytes between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 min) to thermally desorb the analytes onto the GC column.
3. GC-MS Parameters:
-
GC Column: A mid-polar column, such as a DB-624 or equivalent, is typically used for the separation of volatile compounds.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 240°C) to separate compounds based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
4. Method Validation:
-
Linearity: Prepare a series of calibration standards of this compound in a matrix-matched solvent or a blank matrix extract to cover the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Assess by analyzing spiked samples at different concentration levels and calculating the recovery and relative standard deviation.
-
Specificity: Ensure that other components in the matrix do not interfere with the detection of this compound.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the statistical analysis of this compound occurrence data, from sample collection to data interpretation.
Caption: A logical workflow for the analysis of this compound data.
Conclusion and Future Perspectives
The analytical framework for the detection and quantification of this compound is well-established, drawing upon proven methods for other volatile furan derivatives. HS-SPME-GC-MS offers a sensitive and robust approach for its analysis. However, the striking lack of quantitative occurrence data for this compound is a significant impediment to a comprehensive risk assessment and understanding of its exposure levels.
Therefore, this guide concludes with a strong recommendation for future research to focus on generating quantitative data for this compound in a wide range of food products, as well as in environmental and biological samples. Such data is essential for regulatory bodies, food safety scientists, and the broader scientific community to accurately assess its potential impact on human health and the environment.
References
2-Hexyl-5-methylfuran: A Potential Marker for Food Quality and Authenticity
A comparative guide for researchers and drug development professionals on the utility of 2-Hexyl-5-methylfuran as a food quality and authenticity marker, with a comparative analysis against established indicators and detailed experimental methodologies.
The integrity of the food supply chain is a paramount concern for consumers and regulatory bodies alike. The identification of reliable chemical markers is crucial for assessing food quality, detecting adulteration, and ensuring authenticity. While established markers such as 5-hydroxymethylfurfural (HMF) are widely used to monitor heat treatment and storage conditions, emerging compounds like this compound (C11H18O) are gaining attention for their potential to provide more specific insights into food processing and composition. This guide provides a comparative overview of this compound against other relevant markers, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Food Quality Markers
The utility of a chemical marker is determined by its specificity, sensitivity, and the correlation of its concentration with specific quality attributes or fraudulent practices. The following table provides a comparative summary of this compound with other furan derivatives commonly used as food quality indicators.
| Marker | Formation Pathway(s) | Foods Commonly Found In | Significance as a Quality/Authenticity Marker |
| This compound | Primarily from lipid oxidation of fatty acids (e.g., linoleic acid) in the presence of amino acids.[1] | Edible oils, thermally processed foods containing lipids and proteins.[2][3] | Potential marker for lipid oxidation and quality changes in fatty foods. Its presence could indicate the type of heat treatment and the nature of the lipid and protein precursors. Limited data is currently available on its direct use as an authenticity marker. |
| 5-Hydroxymethylfurfural (HMF) | Maillard reaction and caramelization (acid-catalyzed dehydration of hexoses). | Honey, fruit juices, UHT milk, coffee, baked goods. | Widely accepted indicator of excessive heat treatment and prolonged storage. High levels can indicate poor quality or adulteration (e.g., addition of invert syrup to honey). |
| 2-Methylfuran | Maillard reaction (from sugars and amino acids), thermal degradation of carbohydrates.[4] | Coffee, baked goods, canned and jarred foods.[5][6] | Contributes to the aroma of thermally processed foods. Its concentration can be related to the intensity of heat treatment. |
| 2-Pentylfuran | Lipid oxidation of linoleic acid. | Fried foods, edible oils, cereals. | Indicator of lipid oxidation and potential off-flavor development. |
Experimental Protocols
Accurate quantification of furan derivatives is essential for their effective use as markers. The following section details a general methodology for the analysis of this compound and other volatile furan derivatives in food matrices.
Analytical Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly suitable for the extraction and analysis of volatile and semi-volatile organic compounds from complex food matrices.
1. Sample Preparation:
-
Solid Samples (e.g., baked goods, cereals): Homogenize a representative portion of the sample. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., edible oils, juices): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated furan derivative) to each vial for accurate quantification.
-
Matrix Modification: For aqueous samples, add sodium chloride (NaCl) to saturation to increase the volatility of the analytes.
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for broad-range volatility compounds.
-
Incubation: Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatile compounds into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of furan derivatives.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of target analytes.
-
4. Quantification:
-
Create a calibration curve using standard solutions of this compound and other target compounds at various concentrations.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve and correcting for the internal standard.
Visualizing Formation and Analysis
To better understand the processes involved, the following diagrams illustrate the proposed formation pathway of this compound and the experimental workflow for its analysis.
Caption: Proposed formation of this compound from lipid oxidation.
Caption: HS-SPME-GC-MS workflow for furan analysis.
Conclusion
This compound presents a promising, albeit currently under-researched, marker for assessing the quality of thermally processed foods, particularly those rich in lipids. Its formation, likely stemming from lipid oxidation in the presence of amino acids, offers a complementary perspective to established markers like 5-HMF, which primarily indicate carbohydrate degradation. While further research is needed to establish definitive correlations between the concentration of this compound and specific quality attributes or authenticity concerns, the analytical methodologies for its detection are well-established for related furan derivatives. For researchers and professionals in food science and drug development, exploring the potential of this compound could lead to more robust and comprehensive strategies for ensuring food quality and safety.
References
- 1. 2-hexyl-5-methyl-3(2H)-furanone, 33922-66-6 [thegoodscentscompany.com]
- 2. Buy this compound | 5312-82-3 [smolecule.com]
- 3. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of furan and furan derivatives in baby food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2023 to March 31, 2024 - inspection.canada.ca [inspection.canada.ca]
- 6. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Efficiencies for 2-Hexyl-5-methylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methodologies for 2-Hexyl-5-methylfuran (HMF), a volatile furan derivative with applications in the flavor, fragrance, and potentially pharmaceutical industries. The following sections detail the principles, experimental protocols, and comparative extraction efficiencies of Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), supported by available data for similar furan compounds.
Overview of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from various matrices. The choice depends on factors such as the chemical properties of the target compound, the nature of the sample matrix, and the desired scale of operation.
-
Solvent Extraction: This traditional technique relies on the partitioning of the analyte between the sample matrix and a liquid solvent. The efficiency is influenced by solvent polarity, temperature, and extraction time.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to induce cavitation in the solvent, leading to the disruption of cell walls and enhanced mass transfer of the target compound into the solvent. UAE is known for its reduced extraction times and lower solvent consumption compared to conventional methods[1].
-
Supercritical Fluid Extraction (SFE): SFE employs a substance above its critical temperature and pressure (a supercritical fluid), most commonly carbon dioxide, as the extraction solvent. The solvent properties can be tuned by altering pressure and temperature, allowing for selective extraction[2][3]. This method is advantageous for its use of non-toxic, non-flammable solvents and the ease of solvent removal.
Comparison of Extraction Efficiencies
While specific comparative studies on the extraction efficiency of this compound are limited, data from studies on similar volatile furan derivatives can provide valuable insights. The following table summarizes typical extraction yields and conditions.
| Extraction Method | Target Compound(s) | Matrix | Key Parameters | Extraction Yield/Efficiency | Reference |
| Solvent Extraction | Furanochromones | Ammi visnaga L. | 30% Ethanol, boiling water | 15.44% (extract yield), 5.95% (furanochromones in extract) | [4] |
| Ultrasound-Assisted Extraction (UAE) | Flavonoids | Hawthorn Seed | 72% Ethanol, 65°C, 37 min | 91.7% (extraction rate) | [5] |
| Ultrasound-Assisted Extraction (UAE) | Phenolic Compounds | Sideritis species | 70% Ethanol | ~3 times higher recovery than conventional extraction | [6] |
| Supercritical Fluid Extraction (SFE) | Furanochromones | Ammi visnaga L. | CO2 with 5% Methanol | 4.50% (extract yield), 30.1% (furanochromones in extract) | [4] |
| Supercritical Fluid Extraction (SFE) | Volatile Oils | Various Aromatic Plants | 8.0-10.0 MPa, 313-323 K | Varied by plant and compound | [7] |
Note: The data presented are for related furan compounds and other phytochemicals and should be considered indicative for this compound. Optimization of parameters for each specific application is crucial.
Experimental Protocols
The following are representative experimental protocols for each extraction method that can be adapted for this compound.
Solvent Extraction Protocol
This protocol describes a general procedure for the extraction of volatile compounds from a solid matrix.
-
Sample Preparation: The solid sample containing this compound is ground to a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample is mixed with a suitable solvent (e.g., ethanol, hexane, or a mixture) in a flask. The choice of solvent should be based on the polarity of this compound.
-
Maceration: The mixture is agitated at a controlled temperature for a defined period (e.g., 24-48 hours).
-
Filtration: The mixture is filtered to separate the solid residue from the liquid extract.
-
Solvent Evaporation: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to concentrate the extracted compounds.
-
Analysis: The final extract is analyzed using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines a typical UAE procedure for extracting compounds from a plant matrix.
-
Sample Preparation: The sample is dried and ground to a uniform particle size.
-
Extraction: A known amount of the powdered sample is suspended in a selected solvent in a vessel.
-
Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The sample is subjected to ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 15-60 minutes) and temperature.
-
Separation: The extract is separated from the solid residue by centrifugation and/or filtration.
-
Solvent Removal: The solvent is evaporated to yield the crude extract.
-
Analysis: The extract is analyzed by GC-MS to quantify this compound.
Supercritical Fluid Extraction (SFE) Protocol
This protocol provides a general outline for SFE of volatile compounds.
-
Sample Preparation: The sample is ground and loaded into the extraction vessel.
-
System Pressurization: The system is pressurized with CO2 to the desired pressure (e.g., 100-300 bar).
-
Heating: The extraction vessel is heated to the desired temperature (e.g., 40-60°C).
-
Extraction: Supercritical CO2 is passed through the extraction vessel for a specific duration, dissolving the this compound. A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collection and Analysis: The collected extract is then analyzed by GC-MS.
Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
HS-SPME-GC-MS is a highly sensitive method for the analysis of volatile compounds like this compound in the final extracts.
-
Sample Preparation: A small amount of the extract is placed in a headspace vial and sealed. For quantitative analysis, an internal standard is added.
-
Incubation: The vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
-
Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS, where the adsorbed compounds are thermally desorbed and separated on a capillary column before being detected and quantified by the mass spectrometer.
Visualization of Workflows
The following diagrams illustrate the general workflows for the described extraction and analysis methods.
Caption: General workflows for Solvent, Ultrasound-Assisted, and Supercritical Fluid Extraction.
Caption: Workflow for the analysis of extracts using HS-SPME-GC-MS.
Conclusion
The optimal extraction method for this compound is highly dependent on the specific application, matrix, and desired scale.
-
Solvent extraction is a simple and well-established technique but can be time-consuming and require significant amounts of organic solvents.
-
Ultrasound-assisted extraction offers a more efficient alternative, with reduced extraction times and solvent consumption, making it a "greener" option.
-
Supercritical fluid extraction provides a highly selective and environmentally friendly method, particularly suitable for thermally labile compounds. The ability to tune the solvent strength of supercritical CO2 allows for the targeted extraction of specific compounds.
For the quantitative analysis of the volatile this compound, HS-SPME-GC-MS is a highly sensitive and appropriate technique. Further research is warranted to directly compare these extraction methods for this compound to establish definitive optimal conditions and efficiencies.
References
- 1. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica [mdpi.com]
- 7. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Hexyl-5-methylfuran: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Hexyl-5-methylfuran, a furan derivative used in various research applications.
Key Safety and Disposal Information
The following table summarizes essential safety information extrapolated from the SDS of related furan compounds. This data should be considered when handling and preparing this compound for disposal.
| Parameter | Guideline | Source Citation |
| Waste Categorization | Hazardous Waste (assumed) | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, lab coat, and in case of insufficient ventilation, a suitable respirator. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and acids. | [1][2] |
| Spill Containment | Absorb with inert material (e.g., sand, silica gel, vermiculite). Do not use combustible materials like sawdust. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Do not allow to enter drains or groundwater systems. | [1][2] |
Experimental Protocol for Disposal
The following procedure outlines the recommended steps for the disposal of this compound waste generated during laboratory experiments.
1. Waste Segregation and Collection:
- Collect all waste containing this compound (e.g., unused product, reaction residues, contaminated consumables) in a designated, properly labeled, and sealed waste container.
- The container should be made of a material compatible with organic solvents.
- Do not mix with incompatible waste streams, particularly strong oxidizing agents or bases.[1][2]
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.[1][2]
- If there is a risk of vapor inhalation, conduct all waste handling procedures in a well-ventilated area or under a chemical fume hood.
3. Spill Management:
- In the event of a spill, immediately alert personnel in the vicinity.
- Remove all sources of ignition from the area.[1]
- Contain the spill by absorbing it with a non-combustible, inert material such as sand, silica gel, or vermiculite.[1]
- Collect the absorbed material into a sealed container for hazardous waste disposal.
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
- Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
- Ensure that the waste is fully documented and labeled according to local, state, and federal regulations.
- Never dispose of this compound by pouring it down the drain or into the general trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety guidelines and a certified environmental management professional for any additional disposal requirements.
References
Personal protective equipment for handling 2-Hexyl-5-methylfuran
Essential Safety and Handling Guide for 2-Hexyl-5-methylfuran
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Core Safety Principles:
When handling this compound, it is crucial to adhere to standard laboratory safety practices. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][2] Never eat, drink, or apply cosmetics in the laboratory.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar volatile organic compounds and furan derivatives.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and vapors. Standard safety glasses may not provide adequate protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use. | Prevents skin contact. The specific glove material should be chosen based on its resistance to furan-type compounds and the duration of handling. |
| Body Protection | A flame-retardant lab coat worn over personal clothing that fully covers the arms. For larger quantities, a chemical-resistant apron is recommended. | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. | Furans can be volatile, and inhalation is a primary route of exposure.[3] A respirator provides protection against inhaling harmful vapors. |
Handling and Storage Procedures
Handling:
-
Always handle this compound within a properly functioning chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.[4]
-
Avoid heating the compound near open flames or other ignition sources.[5]
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the liquid.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound, including contaminated PPE and spill clean-up materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6] Do not pour chemical waste down the drain.[2]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
